2-Phthalimidoethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAFIBEOZWDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063924 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-90-0 | |
| Record name | 2-[2-(Acetyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-(acetyloxy)ethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5466-90-0 | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.343 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Phthalimidoethyl Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phthalimidoethyl acetate, a key chemical intermediate. We will delve into its chemical and physical properties, molecular structure, detailed synthesis protocols, and its significant role as a building block in the development of pharmacologically active molecules. This document is intended to be a practical resource, offering field-proven insights and robust methodologies to support your research and development endeavors.
Introduction: Unveiling this compound
This compound, also known as N-(2-acetoxyethyl)phthalimide, is a phthalimide derivative with the chemical formula C₁₂H₁₁NO₄.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the introduction of a protected primary amine functionality followed by a hydroxyl group, which is a common structural motif in many bioactive compounds. The phthalimide group acts as a robust protecting group for the primary amine, preventing unwanted side reactions, while the acetate group provides a latent hydroxyl function that can be revealed under specific conditions. Understanding the nuanced properties and synthesis of this compound is paramount for its effective utilization in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in synthesis. This section outlines the key characteristics of this compound.
Physical Properties
While some experimentally determined physical properties of this compound are not widely reported in readily accessible literature, its fundamental characteristics and some calculated values are summarized in the table below. The melting point of its precursor, N-(2-hydroxyethyl)phthalimide, is consistently reported in the range of 126-131 °C, suggesting that this compound is a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 233.22 g/mol | [1][2][3] |
| CAS Number | 5466-90-0 | [1][2][3] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly reported. Precursor melts at 126-131 °C. | |
| LogP (Octanol/Water Partition Coefficient) | 0.846 (Calculated) | [4] |
| Water Solubility (logS) | -1.95 (Calculated) | [4] |
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected and reported spectroscopic data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Phthalimide Protons (Ar-H): A complex multiplet is expected in the aromatic region, typically between δ 7.7 and 7.9 ppm, integrating to 4 protons.
-
Methylene Protons (-N-CH₂-): A triplet is anticipated around δ 3.9-4.1 ppm, integrating to 2 protons, coupled to the adjacent methylene group.
-
Methylene Protons (-CH₂-O-): Another triplet is expected further downfield, around δ 4.2-4.4 ppm, integrating to 2 protons, also coupled to the neighboring methylene group.
-
Acetyl Protons (-C(O)-CH₃): A sharp singlet should appear in the upfield region, around δ 2.0-2.1 ppm, integrating to 3 protons.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbons (Phthalimide C=O): Two signals are expected around δ 167-168 ppm.
-
Carbonyl Carbon (Acetate C=O): A signal is anticipated around δ 170 ppm.
-
Aromatic Carbons (Phthalimide): Signals for the quaternary and CH carbons of the benzene ring are expected in the δ 123-134 ppm region.
-
Methylene Carbon (-N-CH₂-): A signal around δ 37-39 ppm.
-
Methylene Carbon (-CH₂-O-): A signal around δ 61-63 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-21 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
The NIST WebBook provides an IR spectrum for this compound.[1] Key characteristic absorption bands include:
-
C=O Stretching (Phthalimide): Strong absorptions around 1770 cm⁻¹ and 1715 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the imide carbonyl groups.
-
C=O Stretching (Acetate): A strong absorption band is expected around 1740 cm⁻¹.
-
C-N Stretching: A band in the region of 1380-1400 cm⁻¹.
-
C-O Stretching (Ester): A strong band in the 1230-1250 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 233.[2][3] Key fragmentation patterns would likely involve the loss of the acetoxy group or cleavage of the ethyl chain.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The first step involves the formation of N-(2-hydroxyethyl)phthalimide, which is then acetylated to yield the final product. This approach is a modification of the well-established Gabriel synthesis.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of N-substituted phthalimides and the acetylation of alcohols.
Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and ethanolamine (1.0 equivalent).
-
Reaction: Heat the mixture gently. An initial vigorous exothermic reaction may occur. Once the initial reaction subsides, continue heating the mixture at approximately 150-160 °C for 1-2 hours.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product, N-(2-hydroxyethyl)phthalimide, will solidify. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield a white crystalline solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in anhydrous pyridine or a mixture of an anhydrous solvent like dichloromethane (DCM) and pyridine.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to afford pure this compound.
Role in Drug Development and Organic Synthesis
This compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The phthalimide group serves as a masked primary amine, which can be deprotected under mild conditions, often using hydrazine, to reveal the free amine. This strategy is central to the Gabriel synthesis of primary amines.
Application as a Chemical Intermediate
The primary utility of this compound lies in its ability to introduce a 2-aminoethanol moiety into a target molecule. This structural unit is present in a wide range of biologically active compounds. The acetate group can be easily hydrolyzed to reveal a primary alcohol, which can then be further functionalized.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Acetoxyethyl)phthalimide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(2-Acetoxyethyl)phthalimide, a key intermediate in various organic syntheses, including the preparation of modified amino acids and other biologically relevant molecules. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the synthetic pathway, provide a robust, step-by-step experimental protocol, and outline a suite of analytical techniques for the unequivocal confirmation of the product's structure and purity.
Introduction and Strategic Importance
N-(2-Acetoxyethyl)phthalimide serves as a pivotal building block in synthetic organic chemistry. Its structure incorporates a phthalimide group, which is a well-established protecting group for primary amines, notably in the Gabriel synthesis.[1][2] The acetoxyethyl side chain offers a versatile handle for further chemical transformations. The controlled synthesis and rigorous characterization of this compound are paramount to ensuring the success of subsequent multi-step synthetic campaigns. This guide emphasizes the causality behind experimental choices to provide a deeper understanding of the process.
Synthesis of N-(2-Acetoxyethyl)phthalimide
There are two primary, reliable routes for the synthesis of N-(2-Acetoxyethyl)phthalimide:
-
Route A: Acetylation of N-(2-hydroxyethyl)phthalimide.
-
Route B: Direct alkylation of potassium phthalimide with 2-bromoethyl acetate.
For the purposes of this guide, we will focus on Route B , as it is a direct and efficient method that aligns well with the principles of the Gabriel synthesis.[3][4]
Reaction Principle and Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[3][4] The phthalimide anion, generated from the highly ionic potassium phthalimide, acts as a potent nucleophile. This anion attacks the electrophilic carbon atom of 2-bromoethyl acetate, which bears the leaving group (bromide). The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the potassium cation without hindering the nucleophilicity of the phthalimide anion, thereby facilitating the SN2 mechanism.[2]
The choice of DMF as a solvent is strategic; its high dielectric constant promotes the dissolution of the potassium phthalimide salt and stabilizes the transition state of the SN2 reaction, leading to a favorable reaction rate.[4]
Visualization of the Reaction Mechanism
Caption: SN2 mechanism for the synthesis of N-(2-Acetoxyethyl)phthalimide.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints.
Materials and Reagents:
-
Potassium phthalimide (≥98%)
-
2-Bromoethyl acetate (≥97%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous DMF to the flask. Stir the suspension.
-
Reagent Addition: Add 2-bromoethyl acetate (1.67 g, 1.1 mL, 10 mmol) to the suspension dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford N-(2-Acetoxyethyl)phthalimide as a white solid.
Characterization of N-(2-Acetoxyethyl)phthalimide
Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for N-(2-Acetoxyethyl)phthalimide are:
-
Aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm).
-
A triplet corresponding to the methylene group attached to the oxygen of the acetate (-CH₂-OAc) at approximately 4.3 ppm.
-
A triplet for the methylene group attached to the phthalimide nitrogen (-N-CH₂-) around 3.9 ppm.
-
A singlet for the methyl protons of the acetate group (-O-C(O)-CH₃) at about 2.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:
-
Carbonyl carbons of the phthalimide group (~168 ppm).
-
Carbonyl carbon of the acetate group (~170 ppm).
-
Aromatic carbons (in the range of 123-134 ppm).
-
Methylene carbon attached to oxygen (-CH₂-OAc) (~62 ppm).
-
Methylene carbon attached to nitrogen (-N-CH₂-) (~38 ppm).
-
Methyl carbon of the acetate group (-O-C(O)-CH₃) (~21 ppm).
-
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for N-(2-Acetoxyethyl)phthalimide include:
-
Strong C=O stretching vibrations for the phthalimide group (symmetric and asymmetric) around 1770 and 1715 cm⁻¹.
-
A strong C=O stretching vibration for the ester group around 1740 cm⁻¹.
-
C-O stretching vibration of the ester at approximately 1230 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(2-Acetoxyethyl)phthalimide (C₁₂H₁₁NO₄), the expected molecular weight is 233.22 g/mol . In the mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) should be observed at m/z 233 or 234, respectively.
Physical Properties
-
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The literature melting point for N-(2-Acetoxyethyl)phthalimide is typically in the range of 126-128 °C.[5][6][7] A sharp melting point in this range is a good indicator of purity.
-
Appearance: The purified compound should be a white to off-white crystalline solid.
Summary of Characterization Data
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.7-7.9 (4H, m), ~4.3 (2H, t), ~3.9 (2H, t), ~2.0 (3H, s) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170, ~168, ~134, ~132, ~123, ~62, ~38, ~21 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1770, ~1740, ~1715 (C=O stretches), ~1230 (C-O stretch) |
| Mass Spectrometry | m/z | 233 (M⁺) or 234 ([M+H]⁺) |
| Melting Point | °C | 126-128 °C[5][6][7] |
| Appearance | - | White crystalline solid |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of N-(2-Acetoxyethyl)phthalimide via the Gabriel synthesis pathway. The rationale behind the choice of reagents and reaction conditions has been explained to provide a thorough understanding of the underlying chemical principles. Furthermore, a comprehensive suite of analytical techniques has been outlined for the rigorous characterization and purity confirmation of the final product. Adherence to this protocol will enable researchers to confidently prepare and validate this important synthetic intermediate for its application in further research and development endeavors.
References
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Organic Syntheses Procedure, Phthalimide, N-(2-bromoethyl)-. Available at: [Link]
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Soai, K., Ookawa, A., & Kato, K. (1983). A Facile One-pot Synthesis of N-Substituted Phthalimides. Bulletin of the Chemical Society of Japan, 56(5), 1671-1672. Available at: [Link]
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Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]
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Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]
- Google Patents. (2021). CN113372256A - Synthesis method of N-phthalimidoacetic acid.
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Al-Obaidi, A. S., & Al-Amiery, A. A. (2013). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 5(2), 143-148. Available at: [Link]
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]
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eScholarship.org. (2017). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Available at: [Link]
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PubChem. N-(2-Hydroxyethyl)phthalimide. Available at: [Link]
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Organic Chemistry Portal. Phthalimides. Available at: [Link]
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BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available at: [Link]
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University of Baghdad. (2012). chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Available at: [Link]
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ResearchGate. (2015). Rotational isomers, NBO and spectral analyses of N-(2-hydroxyethyl) phthalimide based on quantum chemical calculations. Available at: [Link]
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MDPI. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link]
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DTIC. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Available at: [Link]
-
YouTube. (2021). GABRIEL PHTHALIMIDE & PHTHALIMIDOMALONIC ESTER SYNTHESIS. Available at: [Link]
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University of Wisconsin-River Falls. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
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Loba Chemie. N-(2-HYDROXYETHYL) PHTHALIMIDE For synthesis. Available at: [Link]
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- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. <i>N</i>-(2-Hydroxyethyl)phthalimide , 98% , 3891-07-4 - CookeChem [cookechem.com]
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An In-depth Technical Guide to 2-Phthalimidoethyl Acetate (CAS: 5466-90-0)
This guide provides a comprehensive technical overview of 2-Phthalimidoethyl acetate, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and key applications, with a focus on the underlying scientific principles and practical insights.
Introduction to this compound
This compound, also known as N-(2-Acetoxyethyl)phthalimide, is a phthalimide-protected form of 2-aminoethyl acetate. The phthalimide group serves as a crucial protecting group for the primary amine, preventing its unwanted reactions during multi-step organic syntheses. This protection strategy is a cornerstone of the Gabriel synthesis, a classic and reliable method for preparing primary amines.[1][2] The stability of the phthalimide group under various reaction conditions, coupled with well-established deprotection methods, makes this compound a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and radiotracers.[3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5466-90-0 | [5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5] |
| Molecular Weight | 233.22 g/mol | [5] |
| Appearance | White Crystalline Powder | [6] |
| Melting Point | 126-131 °C | [6] |
| LogP (Octanol/Water Partition Coefficient) | 0.846 (Crippen Calculated) | [7] |
| Water Solubility (log₁₀WS in mol/l) | -1.95 (Crippen Calculated) | [7] |
These properties indicate that this compound is a solid at room temperature with moderate lipophilicity and low water solubility, which are important considerations for solvent selection in synthesis and purification processes.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary routes: the acetylation of N-(2-Hydroxyethyl)phthalimide or via a direct Gabriel synthesis approach.
Method 1: Acetylation of N-(2-Hydroxyethyl)phthalimide
This is a straightforward and high-yielding method that involves the esterification of the hydroxyl group of N-(2-Hydroxyethyl)phthalimide.
Caption: Acetylation of N-(2-Hydroxyethyl)phthalimide.
-
Dissolution: Dissolve N-(2-Hydroxyethyl)phthalimide in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.[8]
-
Addition of Base: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acetylation: Slowly add acetic anhydride to the reaction mixture at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., dilute HCl) to remove the base, and then a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Choices: The use of a non-protic solvent like DCM prevents interference with the acetylation reaction. The addition of a base is crucial to drive the reaction to completion by neutralizing the acidic byproduct. Performing the initial addition at a reduced temperature helps to manage the reaction's exothermicity, preventing potential side reactions.
Method 2: Gabriel Synthesis Approach
This method involves the reaction of potassium phthalimide with 2-bromoethyl acetate or 2-chloroethyl acetate. This is a classic Sₙ2 reaction where the phthalimide anion acts as the nucleophile.[1]
Caption: Deprotection pathways for this compound.
Synthesis of Radiotracers
In the field of nuclear medicine, this compound can serve as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The protected amine functionality allows for the introduction of a radiolabel (e.g., ¹⁸F or ¹¹C) at another position in the molecule without interference from the amine group. Subsequent deprotection unmasks the amine to yield the final radiotracer. This is crucial for developing new imaging agents for studying various biological processes and diseases. [9][10][11]
Intermediate in the Synthesis of Bioactive Molecules
The phthalimide moiety itself is found in various compounds with biological activity, including some that act as inhibitors of soluble epoxide hydrolase. [3]this compound can be a starting material or an intermediate in the synthesis of such derivatives.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. [12]A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the phthalimide protons, the ethyl chain protons, and the acetate methyl protons are readily identifiable.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its identity. [13]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbonyl groups of the phthalimide and the ester, as well as C-H and C-N bonds. [5]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [14][15][16]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [14][16]Avoid contact with skin and eyes. [17]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [16]* Disposal: Dispose of in accordance with local, state, and federal regulations. [14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [14][15][16][17][18]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary role as a protected primary amine, particularly within the framework of the Gabriel synthesis, makes it an essential building block for the preparation of a wide range of compounds, including pharmaceuticals and research chemicals. A thorough understanding of its synthesis, properties, and reaction pathways is crucial for its effective utilization in the laboratory. The methodologies and insights provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical compound.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 5466-90-0). Retrieved from [Link]
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ACS Publications. (n.d.). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE | Organic Process Research & Development. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
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International Union of Crystallography. (n.d.). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Retrieved from [Link]
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PapChem Lifesciences. (n.d.). N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
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University of Baghdad. (n.d.). Synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Retrieved from [Link]
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Wiley Online Library. (n.d.). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Retrieved from [Link]
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ResearchGate. (2019, March 25). Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? Retrieved from [Link]
-
ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]
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Zenodo. (n.d.). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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Brenntag. (2023, December 13). Diethylene Glycol - SAFETY DATA SHEET. Retrieved from [Link]
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National Institutes of Health. (2022, March 28). A new concept for the production of 11C-labelled radiotracers - PMC. Retrieved from [Link]
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Aakash Chemicals. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
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PubMed. (n.d.). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Evaluation of 2-[18F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer. Retrieved from [Link]
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A Spectroscopic Guide to 2-Phthalimidoethyl Acetate: Structural Elucidation through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Phthalimidoethyl acetate (CAS No: 5466-90-0), a compound of interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and standard experimental protocols. Our approach emphasizes the causality behind spectroscopic phenomena, ensuring a deep and practical understanding of how these analytical techniques converge to confirm molecular structure.
Introduction to this compound
This compound, with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol , is a derivative of phthalimide.[1] The phthalimide group serves as a crucial protecting group for primary amines, particularly in the Gabriel synthesis of amino acids and other nitrogen-containing compounds. The acetoxyethyl side chain introduces additional functionality, making it a versatile building block. Accurate structural confirmation is paramount for its application in multi-step syntheses, and this is reliably achieved through a combination of modern spectroscopic methods.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing both the raw data and a thorough interpretation to build a complete structural picture.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to understanding its spectral output. The molecule consists of three main parts: the aromatic phthalimide ring system, the ethyl linker, and the terminal acetate group. Each of these components will give rise to characteristic signals in the various spectra.
Figure 1: Chemical Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | 2H | m | - | Aromatic (Ha) |
| ~7.72 | 2H | m | - | Aromatic (Hb) |
| ~4.35 | 2H | t | ~5.6 | -N-CH₂ -CH₂-O- |
| ~3.95 | 2H | t | ~5.6 | -N-CH₂-CH₂ -O- |
| ~2.05 | 3H | s | - | -O-C(=O)-CH₃ |
Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (δ ~7.85 and ~7.72 ppm): The phthalimide group contains a symmetrically substituted benzene ring. This gives rise to two signals in the aromatic region, appearing as multiplets. The protons closer to the electron-withdrawing carbonyl groups are expected to be deshielded and appear further downfield.
-
Methylene Protons (-N-CH₂- and -CH₂-O-) (δ ~4.35 and ~3.95 ppm): The two methylene groups of the ethyl linker are chemically distinct. The protons on the carbon attached to the nitrogen of the phthalimide (-N-CH₂ -) are deshielded by the electronegative nitrogen and appear at approximately 3.95 ppm. The protons on the carbon attached to the acetate oxygen (-CH₂ -O-) are also deshielded and appear slightly further downfield at around 4.35 ppm. Both signals appear as triplets due to coupling with the adjacent methylene group (n+1 rule, 2+1=3).
-
Methyl Protons (-CH₃) (δ ~2.05 ppm): The three protons of the acetate's methyl group are equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet at approximately 2.05 ppm.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.[3]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally used.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.[3]
-
-
Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.[4]
¹³C NMR Spectral Data
The following table summarizes the expected ¹³C NMR spectral data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O (Acetate) |
| ~168.0 | C =O (Phthalimide) |
| ~134.0 | Aromatic C H |
| ~132.0 | Aromatic Quaternary C |
| ~123.5 | Aromatic C H |
| ~62.0 | -CH₂-O - |
| ~37.5 | -N-CH₂ - |
| ~20.8 | -CH₃ |
Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (δ ~170.5 and ~168.0 ppm): Two distinct signals are observed in the downfield region for the two types of carbonyl carbons. The acetate carbonyl appears around 170.5 ppm, while the two equivalent phthalimide carbonyls appear at approximately 168.0 ppm.
-
Aromatic Carbons (δ ~134.0, ~132.0, and ~123.5 ppm): The phthalimide ring shows three signals for its six carbon atoms due to symmetry. The two quaternary carbons to which the carbonyl groups are attached are found around 132.0 ppm. The four aromatic CH carbons give rise to two signals at approximately 134.0 ppm and 123.5 ppm.
-
Aliphatic Carbons (δ ~62.0, ~37.5, and ~20.8 ppm): The carbon of the methylene group attached to the oxygen (-CH₂-O-) is observed at around 62.0 ppm. The methylene carbon attached to the nitrogen (-N-CH₂-) appears further upfield at about 37.5 ppm. The methyl carbon of the acetate group gives a signal at approximately 20.8 ppm.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[5]
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[6]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is typically required.[6]
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[6]
-
Spectral Width (SW): A wider spectral width of about 240 ppm is used to encompass the full range of carbon chemical shifts.[3]
-
-
Processing: Similar to ¹H NMR, the data is processed via Fourier transform, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Spectral Data
The following table lists the significant absorption bands in the gas-phase IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (imide, symmetric) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (imide, asymmetric) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1040 | Strong | C-N stretch |
Data is referenced from the NIST Chemistry WebBook.[1]
Interpretation of the IR Spectrum
-
C=O Stretching Vibrations: The most prominent features in the IR spectrum are the strong absorptions from the carbonyl groups. The ester carbonyl (C=O) stretch is typically observed around 1740 cm⁻¹. The phthalimide group shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations, appearing around 1770 cm⁻¹ and 1715 cm⁻¹, respectively.
-
C-H Stretching and Bending: The absorptions in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds in the ethyl and methyl groups. A medium intensity peak around 1380 cm⁻¹ corresponds to the bending vibration of the methyl group.
-
C-O and C-N Stretching: A strong band around 1240 cm⁻¹ is indicative of the C-O stretching vibration of the ester group. The C-N stretching of the imide is observed around 1040 cm⁻¹.
Standard Experimental Protocol for FT-IR
-
Sample Preparation:
-
Solid Samples: A small amount of the solid sample can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Liquid/Film Samples: Alternatively, a thin film of the compound can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7]
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[8]
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile organic compounds.[9][10]
Mass Spectral Data (Electron Ionization)
The following table lists the major fragments observed in the EI mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 233 | ~5 | [M]⁺ (Molecular Ion) |
| 174 | ~10 | [M - CH₃COO]⁺ |
| 160 | 100 | [Phthalimide-CH₂]⁺ |
| 148 | ~20 | [Phthalimide]⁺ |
| 130 | ~15 | [C₈H₄NO]⁺ |
| 104 | ~30 | [C₇H₄O]⁺ |
| 76 | ~25 | [C₆H₄]⁺ |
| 43 | ~40 | [CH₃CO]⁺ |
Data is referenced from the NIST Chemistry WebBook.[1]
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The peak at m/z 233 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[1] Its relatively low intensity is typical for molecules that fragment readily under EI conditions.
-
Major Fragmentation Pathways:
-
The base peak (most intense) at m/z 160 is likely due to the stable fragment formed by the loss of an acetoxy radical followed by rearrangement, corresponding to the N-methylenephthalimide cation.
-
A significant peak at m/z 174 arises from the loss of the acetate group as a radical.
-
The peak at m/z 43 is the characteristic acetyl cation [CH₃CO]⁺.
-
Fragments at m/z 148, 130, 104, and 76 are characteristic of the fragmentation of the phthalimide ring system itself.
-
Figure 2: Simplified fragmentation pathway of this compound in EI-MS.
Standard Experimental Protocol for EI-MS
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for pure solids.[10] The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion.
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral species.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion: A Unified Spectroscopic Picture
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups (imide and ester), and Mass Spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a robust and self-validating system for structural elucidation, essential for ensuring the identity and purity of chemical compounds in research and development.
References
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Chemistry Department, University of Connecticut. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]
-
Shimadzu. Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]
-
LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]
-
Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
-
Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
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-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
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Wikipedia. Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
-
Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Retrieved from [Link]
-
ETH Zurich. (2018). 1D Acquisition. Retrieved from [Link]
-
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Solubility and stability of N-(2-acetoxyethyl)phthalimide
An In-depth Technical Guide to the Solubility and Stability of N-(2-acetoxyethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-acetoxyethyl)phthalimide is a molecule of significant interest in synthetic chemistry and drug development. As a derivative of phthalimide, it is often utilized in the Gabriel synthesis for the preparation of primary amines, where the phthalimide group serves as a robust protecting group.[1] The acetoxyethyl side chain introduces a potential point for metabolic cleavage or controlled release, making it a candidate for prodrug design or as a linker in more complex molecular architectures. Understanding the fundamental physicochemical properties of N-(2-acetoxyethyl)phthalimide, specifically its solubility in various solvent systems and its stability under different environmental conditions, is critical for its effective application in research and development.
This technical guide provides a comprehensive overview of the solubility and stability of N-(2-acetoxyethyl)phthalimide. Drawing on established knowledge of the phthalimide functional group and related derivatives, this document offers both theoretical insights and practical, step-by-step protocols for the empirical determination of these key parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in the field.
Physicochemical Properties: A Comparative Overview
To appreciate the properties of N-(2-acetoxyethyl)phthalimide, it is instructive to compare it with its immediate precursor, N-(2-hydroxyethyl)phthalimide, and the parent compound, phthalimide.
| Property | Phthalimide | N-(2-hydroxyethyl)phthalimide | N-(2-acetoxyethyl)phthalimide (Predicted) |
| Molecular Formula | C₈H₅NO₂ | C₁₀H₉NO₃[2] | C₁₂H₁₁NO₄ |
| Molecular Weight | 147.13 g/mol [3] | 191.18 g/mol [2] | 233.22 g/mol |
| Melting Point | 238 °C[3] | 126-128 °C | Likely lower than the hydroxy analog due to the absence of intermolecular hydrogen bonding. |
| Polarity | Moderately polar | More polar due to the hydroxyl group | Moderately polar, with the ester group influencing its solubility in aprotic solvents. |
| Hydrogen Bonding | Hydrogen bond donor (N-H) and acceptor (C=O) | Hydrogen bond donor (O-H) and acceptor (C=O, O-H)[2] | Hydrogen bond acceptor only (C=O) |
The introduction of the 2-acetoxyethyl group in place of the 2-hydroxyethyl moiety is expected to decrease the molecule's polarity and eliminate its hydrogen bond donating capability. This will have a direct impact on its solubility profile, likely increasing its solubility in less polar organic solvents while potentially decreasing its solubility in highly polar, protic solvents like water.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter for its formulation, purification, and biological application. While specific solubility data for N-(2-acetoxyethyl)phthalimide is not extensively published, a reasonable prediction can be made based on the known solubility of phthalimide, which is slightly soluble in water and more soluble in organic solvents.[3] Phthalimide's solubility has been determined in various binary solvent mixtures, demonstrating that its solubility increases with temperature.[4] Polyimides, which contain the imide functional group, generally exhibit good solubility in common organic solvents like m-cresol, DMF, DMAc, DMSO, and NMP.[5]
Predicted Solubility of N-(2-acetoxyethyl)phthalimide
The acetoxyethyl group is anticipated to enhance the solubility of the phthalimide core in a range of organic solvents, particularly those of moderate polarity. The ester functionality will likely promote favorable dipole-dipole interactions.
-
High Solubility Expected: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility Expected: Acetonitrile, Methanol, Ethanol, Isopropanol.
-
Low Solubility Expected: Water, Hexanes, Toluene.
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of N-(2-acetoxyethyl)phthalimide in a panel of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
N-(2-acetoxyethyl)phthalimide (crystalline solid, purity >99%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, ethyl acetate, DMSO)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid N-(2-acetoxyethyl)phthalimide to a series of vials, ensuring there is undissolved solid at the end of the experiment.
-
Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of N-(2-acetoxyethyl)phthalimide.
-
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Degradation Pathways
The stability of N-(2-acetoxyethyl)phthalimide is governed by two primary functionalities: the phthalimide ring and the ester side chain. The phthalimide group is known to be susceptible to hydrolysis, particularly under basic conditions, leading to ring opening.[6] The ester linkage is also prone to hydrolysis.
Predicted Degradation Pathways
-
Ester Hydrolysis: This is anticipated to be the most facile degradation pathway under both acidic and basic conditions. The hydrolysis of the ester bond would yield N-(2-hydroxyethyl)phthalimide and acetic acid.
-
Imide Hydrolysis: Under more forcing conditions, particularly at high pH, the imide ring can open to form a phthalamic acid derivative. This can occur in the parent molecule or in the N-(2-hydroxyethyl)phthalimide degradant.
Diagram of Potential Degradation Pathways
Sources
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- 2. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Versatile Synthon: A Technical Guide to the Research Applications of 2-Phthalimidoethyl Acetate
Foreword: Unveiling the Potential of a Protected Building Block
In the landscape of modern chemical research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of available synthons, 2-Phthalimidoethyl acetate emerges as a deceptively simple yet remarkably versatile building block. Its core utility lies in providing a stable, masked equivalent of 2-aminoethanol, a fundamental component in numerous bioactive molecules and functional materials. The phthalimide group offers robust protection of the primary amine, preventing its unwanted reactivity while the acetate moiety allows for further chemical transformations or acts as a precursor to a hydroxyl group. This guide delves into the technical nuances of utilizing this compound in diverse research applications, from the synthesis of novel polymers to its role as a key intermediate in drug discovery programs. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, providing researchers with the foundational knowledge to innovate with this valuable chemical entity.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is the bedrock of its effective application.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁NO₄ | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| CAS Number | 5466-90-0 | [1][2] |
| Synonyms | N-(2-Acetoxyethyl)phthalimide, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate | [1][2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Note: The appearance and solubility are general characteristics and may vary based on purity.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process commencing with the protection of 2-aminoethanol, followed by acetylation.
Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide
The foundational step involves the reaction of 2-aminoethanol with phthalic anhydride. This reaction, a variation of the Gabriel synthesis, robustly protects the primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 2-aminoethanol (1.0 equivalent).
-
Solvent: While the reaction can be performed neat, a high-boiling solvent such as dimethylformamide (DMF) can be used to ensure a homogenous reaction mixture.
-
Reaction Conditions: Heat the mixture to 130-150°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If performed neat, the product will solidify. The crude solid can be recrystallized from ethanol or an ethanol/water mixture to yield pure N-(2-Hydroxyethyl)phthalimide as a white solid. A reported yield for a similar reaction is approximately 86%.
Step 2: Acetylation of N-(2-Hydroxyethyl)phthalimide
The terminal hydroxyl group of N-(2-Hydroxyethyl)phthalimide is then acetylated to yield the target compound.
Experimental Protocol:
-
Reaction Setup: Dissolve N-(2-Hydroxyethyl)phthalimide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add a base, typically a tertiary amine like triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to act as an acid scavenger. Cool the mixture in an ice bath.
-
Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used in the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Key Research Application: A Gateway to Primary Amines
The primary and most fundamental application of this compound is as a precursor to 2-aminoethanol or its derivatives. The phthalimide group can be efficiently removed under various conditions to liberate the primary amine.
Deprotection via Hydrazinolysis (The Ing-Manske Procedure)
This is the classic and a very effective method for cleaving the phthalimide group.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent such as ethanol or methanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (reflux) for 2-4 hours. The progress is monitored by TLC. A white precipitate of phthalhydrazide will form.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine, can be concentrated. An acidic workup (e.g., with HCl) can be employed to protonate the amine and aid in the removal of any remaining hydrazine, followed by basification and extraction to isolate the free amine.
Causality Behind Experimental Choices: The use of a protic solvent like ethanol or methanol is crucial as it facilitates the dissolution of both the substrate and hydrazine hydrate, and also participates in the reaction mechanism. The slight excess of hydrazine ensures the complete consumption of the starting material.
Mild Deprotection using Sodium Borohydride
For substrates that are sensitive to the basic conditions of hydrazinolysis, a milder, near-neutral method employing sodium borohydride offers an excellent alternative.
Experimental Protocol:
-
Reduction: To a stirred solution of the N-substituted phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 ratio), add sodium borohydride (NaBH₄, ~5 equivalents) portion-wise. Stir the reaction at room temperature for 24 hours.
-
Cyclization and Amine Release: Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5. Heat the mixture to around 80°C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture. The liberated primary amine can be isolated using standard extraction procedures or by ion-exchange chromatography.
Causality Behind Experimental Choices: The initial reduction with sodium borohydride opens the phthalimide ring to form an intermediate o-hydroxymethyl benzamide. The subsequent treatment with acid at elevated temperature promotes lactonization to form phthalide, with the concomitant release of the free primary amine. This two-step, one-pot procedure avoids the harsh basicity of hydrazine.
Application in Polymer Chemistry: Synthesis of Functional Monomers
This compound serves as a valuable precursor for the synthesis of functional monomers, particularly for acrylic and methacrylic polymers. The resulting polymers bearing the phthalimide moiety can be further modified or used in applications where the specific properties of the phthalimide group are desired.
Synthesis of 2-(N-Phthalimido)ethyl Methacrylate (NPEMA)
A prominent example is the synthesis of 2-(N-Phthalimido)ethyl methacrylate (NPEMA), a monomer used in the preparation of functional polymers. This involves the transesterification or reaction of N-(2-hydroxyethyl)phthalimide (derived from this compound by hydrolysis of the acetate) with methacryloyl chloride or methacrylic acid.
Experimental Protocol for NPEMA Synthesis from N-(2-Hydroxyethyl)phthalimide:
-
Reaction Setup: Dissolve N-(2-Hydroxyethyl)phthalimide (1.0 equivalent) in a suitable solvent like ethyl methyl ketone or THF in the presence of a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reagent Addition: Cool the solution in an ice bath and add methacryloyl chloride (1.1 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for several hours.
-
Work-up and Purification: Filter the triethylamine hydrochloride salt that precipitates. The filtrate is then washed with a dilute aqueous solution of NaOH and then with water. The organic layer is dried and the solvent is evaporated. The resulting solid NPEMA can be recrystallized from ethanol. A reported yield for this reaction is around 70-80%.
Polymerization of NPEMA
NPEMA can be readily polymerized via free-radical polymerization to yield poly(NPEMA).
Experimental Protocol for Polymerization:
-
Reaction Setup: Dissolve NPEMA monomer in a suitable solvent such as N,N-dimethylformamide (DMF) or 2-butanone.
-
Initiator: Add a free-radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (typically 0.1-1 mol% with respect to the monomer).
-
Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. Heat the reaction mixture to 60-70°C for several hours.
-
Isolation of Polymer: The polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.
Applications in Drug Discovery and Medicinal Chemistry
The phthalimide scaffold is a well-recognized pharmacophore present in a number of therapeutic agents. This compound provides a convenient entry point for the synthesis of novel phthalimide-containing molecules with potential biological activity.
As an Intermediate in the Synthesis of Bioactive Molecules
The 2-aminoethanol moiety, unmasked from this compound, is a common structural motif in many pharmaceuticals. For instance, derivatives of 2-aminoethanol are found in beta-blockers, antihistamines, and local anesthetics. By using this compound, medicinal chemists can perform various chemical transformations on other parts of a molecule without affecting the protected primary amine, which can be deprotected at a later stage of the synthesis.
Phthalimide Derivatives as Bioactive Agents
Research has shown that various phthalimide derivatives exhibit a wide range of biological activities. While this compound itself is not typically the active compound, it serves as a key building block for more complex derivatives.
| Biological Activity of Phthalimide Derivatives | Example Target/Effect | Representative IC₅₀/Activity |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | An IC₅₀ of 8.7 µg/mL was reported for a specific phthalimide derivative. |
| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase (sEH) | A series of phthalimide derivatives showed IC₅₀ values in the nanomolar range. |
| Antimicrobial/Antitubercular | Activity against various bacterial and mycobacterial strains | Novel phthalimide analogs have demonstrated promising antimicrobial properties. |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) for potential Alzheimer's disease therapy | Certain phthalimide derivatives have shown AChE inhibition with IC₅₀ values in the low micromolar range. |
Conclusion and Future Outlook
This compound, while a simple molecule, is a powerful tool in the arsenal of the research scientist. Its utility as a protected form of 2-aminoethanol allows for the streamlined synthesis of complex molecules in a variety of fields. The straightforward and high-yielding protocols for its synthesis and deprotection, coupled with its versatility in derivatization, ensure its continued relevance. Future research will likely see the development of novel polymers with tailored properties derived from NPEMA and the design of new therapeutic agents based on the phthalimide scaffold, for which this compound will remain a key starting material. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only utilize this synthon effectively but also to innovate and expand its applications in their respective domains.
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Safety and handling of 2-Phthalimidoethyl acetate in the lab
An In-depth Technical Guide to the Safe Laboratory Handling of 2-Phthalimidoethyl Acetate
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 5466-90-0), a key intermediate in organic synthesis and drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection in the laboratory.
Compound Identification and Physicochemical Properties
This compound, also known as N-(2-Acetoxyethyl)phthalimide, is a white crystalline solid at room temperature.[1][2] It serves as a valuable building block in synthetic chemistry, often utilized for introducing a protected aminoethyl group in the development of more complex molecules.[3] Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source(s) |
| CAS Number | 5466-90-0 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| Appearance | White Crystalline Solid | [1][2] |
| Melting Point | 85.5 - 86 °C | [2] |
| Boiling Point | 194 - 196 °C (at 3 Torr) | [2] |
| Synonyms | N-(2-Acetoxyethyl)phthalimide, 2-(1,3-dioxoisoindol-2-yl)ethyl acetate | [2][4] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[2][4] It is imperative that all researchers handling this compound are fully aware of these risks.
-
Pictograms:
-
Hazard Statements:
While specific data on skin and eye irritation for this compound is not consistently reported, related phthalimide structures, such as N-(2-hydroxyethyl)phthalimide, are known to cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).[6] Therefore, it is prudent to handle this compound as a potential irritant to the skin, eyes, and respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
All weighing and handling of solid this compound should be performed in a certified chemical fume hood to prevent the inhalation of fine dust particles. The fume hood also provides containment in the event of a spill. Ensure the fume hood has adequate airflow and is not cluttered, as this can impede its function.[6] An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[7]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles with side shields are required at all times.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before each use.[6]
-
Skin and Body Protection: A full-length laboratory coat must be worn and fully fastened. Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[7][8]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for significant aerosolization or if engineering controls are not available, a NIOSH-approved respirator may be required.[8]
Safe Handling and Storage Protocols
General Handling Practices
-
Avoid the formation of dust when handling the solid material.[6]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6]
-
Ensure all containers are clearly and accurately labeled.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Chemical Incompatibilities
To prevent hazardous reactions, do not store or mix this compound with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3]
-
Strong Acids and Bases: May catalyze hydrolysis of the ester and amide groups, generating heat and potentially hazardous byproducts.[9][10]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[6]
-
In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation develops.[7]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[7]
Accidental Release Measures
-
Small Spills: For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
Due to its high aquatic toxicity (H400), this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][4]
-
Do NOT dispose of this chemical down the drain or in the general trash.
-
Collect all waste (solid chemical, contaminated PPE, and cleaning materials) in a clearly labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting, from procurement to disposal.
Caption: Logical workflow from procurement to disposal.
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1H-Isoindole-1,3(2H)-dione, 2-(2-(acetyloxy)ethyl)-. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - Ethyl Acetate. Lab-Scan. [Link]
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Ethyl Acetate Safety Data Sheet. Medical-Chemical Corporation. [Link]
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Diethylene Glycol Safety Data Sheet. Monument Chemical. [Link]
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SAFETY DATA SHEET - N-(2-Hydroxyethyl)phthalimide (Old Version). Fisher Scientific. [Link]
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INCOMPATIBILITIES. CUTM Courseware. [Link]
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A Technical Guide to the Mechanistic Action of 2-Phthalimidoethyl Acetate in Modern Organic Synthesis and Drug Development
Executive Summary: 2-Phthalimidoethyl acetate is a pivotal chemical entity whose utility is anchored in the unique properties of its phthalimide group. Primarily, it functions as a stable, masked equivalent of 2-aminoethyl acetate, providing a robust protecting group strategy for the primary amine. Its mechanism of action is centered on the controlled deprotection of this phthalimide moiety to liberate the primary amine under specific reaction conditions. This guide elucidates the core chemical principles governing its use, details the primary mechanistic pathways for its transformation, provides validated experimental protocols, and explores its contemporary applications in complex molecular synthesis and targeted drug development, such as in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Phthalimide Moiety as a Cornerstone of Amine Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical outcomes.[1] Primary amines, being potent nucleophiles, often require masking to prevent unwanted side reactions.[2] The phthalimide group has long served as a reliable and effective protecting group for this purpose, a strategy epitomized by the Gabriel Synthesis.[3][4]
Chemical Identity of this compound
This compound, also known as N-(2-Acetoxyethyl)phthalimide, is a bifunctional molecule featuring both a phthalimide-protected amine and an acetate ester.[5][6][7] This dual functionality makes it a versatile intermediate for introducing an aminoethyl fragment into a molecular structure.
| Property | Value |
| IUPAC Name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate |
| CAS Number | 5466-90-0[6][7] |
| Molecular Formula | C₁₂H₁₁NO₄[6][7] |
| Molecular Weight | 233.22 g/mol [6][7] |
| Structure | Phthalimide group attached to an ethyl acetate linker |
The Phthalimide Group: An Electronic Rationale for Protection
The efficacy of the phthalimide group as a protective shield for a primary amine stems from its electronic structure. The nitrogen atom is bonded to two electron-withdrawing carbonyl groups. This arrangement delocalizes the nitrogen's lone pair of electrons across the dicarbonyl system, significantly diminishing its nucleophilicity.[4][8] Consequently, the protected nitrogen will not participate in nucleophilic attack or other typical amine reactions, allowing chemists to perform transformations on other parts of the molecule with high selectivity.[4]
Core Mechanism of Action: Unveiling the Primary Amine
The primary "mechanism of action" of this compound in chemical reactions is its deprotection to release the core 2-aminoethyl group. The choice of deprotection method is critical and depends on the overall sensitivity of the substrate to the reaction conditions. Two principal pathways are widely employed: classical hydrazinolysis and modern, milder reductive cleavage.
Classical Deprotection: The Ing-Manske Procedure (Hydrazinolysis)
The most traditional method for cleaving the phthalimide group is the Ing-Manske procedure, which utilizes hydrazine (N₂H₄).[3]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and a second intramolecular cyclization, ultimately leading to the formation of the exceptionally stable five-membered phthalhydrazide ring and the release of the desired primary amine.[3][4]
-
Causality: Hydrazine is chosen for its potent nucleophilicity and its ability to form a thermodynamically stable, often insoluble, cyclic by-product (phthalhydrazide). This precipitation helps drive the reaction to completion according to Le Châtelier's principle. However, the conditions can be relatively harsh, and the removal of the phthalhydrazide by-product can sometimes be challenging.[3]
Mild Reductive Deprotection
For substrates sensitive to the harsh conditions of hydrazinolysis, particularly in peptide synthesis where racemization is a concern, milder methods have been developed. A highly effective approach involves a two-stage, one-flask reduction using sodium borohydride (NaBH₄) followed by an acid workup.[9]
Mechanism: In the first stage, NaBH₄ selectively reduces one of the phthalimide carbonyl groups to a hydroxyl group, forming an O-hydroxymethyl benzamide intermediate. In the second stage, the addition of an acid, such as acetic acid, catalyzes the intramolecular cyclization (lactonization) of this intermediate. This process releases the primary amine and forms phthalide, a by-product that is typically more soluble in organic solvents and easier to remove via extraction than phthalhydrazide.[9]
-
Causality: This method's success lies in its mildness. Sodium borohydride is a gentle reducing agent that is highly selective for the imide's carbonyl groups without affecting other sensitive functionalities like esters. The near-neutral conditions of the final lactonization step preserve the stereochemical integrity of chiral centers, a critical requirement in modern drug development.[9]
Mechanistic Deprotection Pathways
Caption: Comparative mechanistic workflows for the deprotection of this compound.
Experimental Protocols and Practical Considerations
The trustworthiness of a synthetic method is established through reproducible, step-by-step protocols. Below are methodologies for the two primary deprotection strategies.
Protocol: Deprotection via Hydrazinolysis
This protocol is adapted from standard procedures for Gabriel amine synthesis.[3][4]
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine monohydrate (1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cooling & Filtration: Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation. Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.
-
Workup: Acidify the filtrate with concentrated HCl. Evaporate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the primary amine. To obtain the free amine, dissolve the salt in water, basify with NaOH, and extract with an appropriate organic solvent (e.g., dichloromethane).
Protocol: Mild Deprotection using Sodium Borohydride
This protocol is based on the mild deprotection method developed by Ganem and co-workers.[9]
-
Suspension: Suspend this compound (1.0 eq) in 2-propanol (approx. 0.1 M) in a round-bottom flask at room temperature.
-
Reduction: Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, controlling any effervescence.
-
Reflux: Heat the mixture to reflux and maintain for 18-24 hours.
-
Acidification: Cool the reaction to room temperature and slowly add glacial acetic acid until the pH is approximately 3-4.
-
Heating: Heat the acidified mixture at 50 °C for 1 hour to facilitate lactonization.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer contains the desired primary amine and the phthalide by-product. Further purification by column chromatography may be required to separate the amine from the phthalide.
Comparative Analysis of Deprotection Methods
| Parameter | Hydrazinolysis (Ing-Manske) | Mild Reductive Cleavage (NaBH₄) |
| Primary Reagents | Hydrazine (N₂H₄) | Sodium Borohydride (NaBH₄), Acetic Acid |
| Conditions | Reflux, often basic | Reflux, followed by mild acid |
| Reaction Time | 2-4 hours | 18-24 hours |
| By-product | Phthalhydrazide | Phthalide |
| By-product Removal | Filtration (can be difficult)[3] | Liquid-liquid extraction |
| Key Advantage | Rapid, well-established | Preserves stereocenters, mild conditions[9] |
| Key Disadvantage | Harsh conditions, potential side reactions[3][10] | Longer reaction time, requires chromatography |
Advanced Applications in Drug Development
The phthalimide moiety, and by extension intermediates like this compound, are not merely synthetic curiosities. They are integral components in the construction of complex, biologically active molecules.
Role as a Key Synthetic Intermediate
This compound and its derivatives are valuable building blocks. For instance, related structures are used in the synthesis of ethyl 4-[2-(phthalimido)ethoxy]-acetoacetate, a key intermediate in the manufacture of the antihypertensive drug amlodipine.[11] The phthalimide group serves to protect the crucial primary amine during the construction of the drug's side chain.
Modern Frontiers: Phthalimides in PROTACs
A groundbreaking application of the phthalimide scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The phthalimide moiety acts as a "handle" that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[12]
Mechanism of Action: A PROTAC molecule has three parts: a ligand for the target protein, a linker, and a ligand for an E3 ligase (often a phthalimide). When the PROTAC engages both the target protein and the E3 ligase, it forms a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.[12] This strategy allows for the therapeutic targeting of proteins previously considered "undruggable."
Workflow for Phthalimide-Based Protein Degradation
Caption: Logical workflow of a phthalimide-based PROTAC hijacking the E3 ligase machinery.
Conclusion: A Versatile Reagent for Modern Chemistry
This compound exemplifies the enduring utility of classic chemical strategies in the context of modern molecular science. Its primary mechanism of action—the controlled deprotection of a stable phthalimide group to reveal a primary amine—provides a robust and versatile method for molecular construction. While rooted in the century-old Gabriel synthesis, the principles governing its reactivity are now being applied to cutting-edge therapeutic modalities like targeted protein degradation. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's mechanistic behavior is not just an academic exercise, but a practical tool for innovation.
References
-
Szostak, R., & Jones, R. (2008). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE. Organic Process Research & Development. [Link]
- U.S. Patent No. 6,562,983B1. (2003). Process for the preparation of alkyl 4[2-(phthalimido)
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Holmberg, R. J., et al. (2023). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. IUCrData. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. [Link]
-
Tetrahedron. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
-
ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide ?. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Al-Ostoot, F. H., et al. (2021). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
-
Al-Wahaibi, L. H., et al. (2020). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Taibah University Medical Sciences. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Firoozpour, L., et al. (2017). 2, 5-Disubstituted Phthalimides: Design, Synthesis and Anticonvulsant Activity in scPTZ and MES Models. Iranian Journal of Pharmaceutical Research. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Primary Amines Using 2-Phthalimidoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Gabriel Synthesis as a Cornerstone for Primary Amine Synthesis
The synthesis of primary amines is a fundamental transformation in organic chemistry, with profound implications for drug discovery and development, as many bioactive molecules contain a primary amine pharmacophore. The Gabriel synthesis, a named reaction developed by Siegmund Gabriel, stands as a robust and widely adopted method for the preparation of primary amines.[1] This method elegantly circumvents the common issue of over-alkylation often encountered with the direct alkylation of ammonia, which can lead to mixtures of primary, secondary, tertiary, and even quaternary amines.[1] The Gabriel synthesis utilizes the phthalimide anion as a surrogate for the ammonia anion, which, after N-alkylation, can be deprotected to furnish the desired primary amine.
This application note provides a detailed guide to the synthesis of primary amines using 2-phthalimidoethyl acetate as the starting material. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis and deprotection, and discuss the critical safety considerations associated with the reagents involved.
The Strategic Use of this compound
This compound is a readily accessible starting material for the synthesis of 2-aminoethanol, a valuable building block in medicinal chemistry. The phthalimide group serves as a masked primary amine, preventing unwanted side reactions while other chemical transformations are performed on the molecule. The ethyl acetate moiety can be a handle for further synthetic modifications or, as is more commonly the case in this specific application, it is cleaved during the deprotection step.
Reaction Mechanism: A Two-Step Journey to the Primary Amine
The synthesis of the primary amine from this compound is a two-step process:
-
N-Alkylation (Implicit in the starting material): this compound is typically prepared via the N-alkylation of potassium phthalimide with 2-bromoethyl acetate. This step is a classic SN2 reaction where the nucleophilic phthalimide anion displaces the bromide leaving group. For the purpose of this guide, we begin with the commercially available this compound.
-
Deprotection via Hydrazinolysis (The Ing-Manske Procedure): The critical step is the cleavage of the phthalimide group to liberate the primary amine. The most common and effective method for this transformation is hydrazinolysis, also known as the Ing-Manske procedure.[2] In this reaction, hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered phthalhydrazide ring and the release of the primary amine.
It is crucial to note that under the conditions of hydrazinolysis, the acetate ester in this compound is also likely to be cleaved via hydrolysis, especially with the use of hydrazine hydrate, which is a basic reagent. Therefore, the expected final product of this reaction sequence is 2-aminoethanol , not N-(2-aminoethyl)acetamide.
Visualizing the Transformation
Reaction Pathway
Caption: A streamlined workflow for the synthesis of 2-aminoethanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminoethanol via Hydrazinolysis of this compound
This protocol is adapted from established procedures for the hydrazinolysis of N-substituted phthalimides. [2][3] Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Hydrazine hydrate (50-60% solution) | Reagent Grade | e.g., Merck |
| Ethanol (EtOH), 200 proof | ACS Grade | e.g., Fisher Sci. |
| Hydrochloric acid (HCl), concentrated | ACS Grade | e.g., VWR |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Sci. |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular, ACS Grade | e.g., VWR |
| Deionized water | N/A | In-house |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 42.9 mmol) in ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (4.3 mL, ~85.8 mmol, 2.0 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A white precipitate of phthalhydrazide will form as the reaction proceeds.
-
Workup - Removal of Phthalhydrazide:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (be cautious, the reaction is exothermic) until the pH is acidic (pH 1-2). This will dissolve any remaining hydrazine and protonate the product amine.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of phthalhydrazide.
-
Filter the white precipitate of phthalhydrazide through a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
-
Isolation of 2-Aminoethanol:
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated solution of sodium hydroxide with cooling (ice bath) until the solution is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminoethanol.
-
The product can be further purified by fractional distillation under reduced pressure.
-
Expected Yield: 60-80%
Characterization: The identity and purity of the 2-aminoethanol can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Hydrate: EXTREMELY TOXIC AND CORROSIVE . Hydrazine is a suspected carcinogen and can be fatal if inhaled, swallowed, or absorbed through the skin. It is also a strong reducing agent and can be flammable. Handle with extreme caution in a fume hood, and avoid contact with metals and oxidizing agents. In case of exposure, seek immediate medical attention.
-
Hydrochloric Acid and Sodium Hydroxide: Both are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the correct stoichiometry of hydrazine hydrate is used. |
| Loss of product during workup | Ensure the aqueous layer is sufficiently basic before extraction. Perform multiple extractions with the organic solvent. | |
| Product Contamination | Incomplete removal of phthalhydrazide | Ensure the reaction mixture is sufficiently acidified and cooled before filtration. Wash the precipitate thoroughly with cold ethanol. |
| Residual hydrazine | During the workup, ensure proper acidification to convert hydrazine to its non-volatile salt. If necessary, perform an additional wash of the organic extract with dilute acid. |
Conclusion
The use of this compound provides a reliable and effective route for the synthesis of 2-aminoethanol, a versatile building block in organic synthesis. The Gabriel synthesis, particularly with hydrazinolysis for deprotection, offers a high-yielding method for producing primary amines while avoiding common side reactions. By following the detailed protocols and adhering to the stringent safety precautions outlined in this application note, researchers can successfully and safely perform this valuable chemical transformation.
References
- U.S. Patent US20210040029A1, "Synthesis of 2-(2-aminoethoxy) ethanol," issued February 11, 2021.
-
The Royal Society of Chemistry. "Supporting Information for [Journal Article Title]". [Link]
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chemeurope.com. "Hydrazine#Deprotection_of_phthalimides". [Link]
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PJSIR. "reaction of phthalic anhydride with 2-aminoethanol hydrochloride". [Link]
-
ResearchGate. "Deprotection aaa aaa aaa aaa aaa". July 19, 2022. [Link]
-
ResearchGate. "Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions". [Link]
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NIST. "this compound". [Link]
- Google Patents. "US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee".
-
IUCr Journals. "Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate". [Link]
-
ResearchGate. "Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY)". [Link]
-
Organic Syntheses. "2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl". [Link]
-
NCBI. "Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2)". August 24, 2021. [Link]
-
DTIC. "Safety and Handling of Hydrazine". [Link]
Sources
Application Notes & Protocols: The Phthalimide Group for Amine Protection
A Senior Application Scientist's Guide to the Synthesis, Application, and Deprotection of N-Substituted Phthalimides, Featuring N-(2-Acetoxyethyl)phthalimide
For researchers, medicinal chemists, and professionals in drug development, the selective modification of complex molecules is a foundational challenge. Amines, being nucleophilic and basic, are often highly reactive and require temporary masking to prevent unwanted side reactions during a synthetic sequence. The phthalimide group is a robust and highly reliable protecting group for primary amines, offering excellent stability and well-established protocols for both its introduction and removal.
This guide provides an in-depth exploration of the phthalimide protecting group. We will use the synthesis of N-(2-hydroxyethyl)phthalimide and its subsequent acetylation to N-(2-acetoxyethyl)phthalimide as a practical framework to illustrate the principles and protocols associated with this indispensable tool in organic synthesis.
The Rationale for Amine Protection: The Role of the Phthalimide Group
In multi-step organic synthesis, a primary amine's reactivity can be a liability. It can react with a wide range of reagents, including acylating agents, alkylating agents, and oxidants. A protecting group must be introduced to temporarily block this reactivity. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Easy to remove selectively and in high yield without affecting other functional groups.
The phthalimide group, introduced via methods like the Gabriel Synthesis, excels in this role.[1][2] By converting a primary amine into a cyclic imide, both N-H protons are replaced, rendering the nitrogen non-nucleophilic and non-basic. This strategy is crucial in fields like peptide synthesis, where preventing racemization and unwanted side-chain reactions is paramount.[3]
Synthesis of the Protecting Group Reagent
The most direct method for protecting a primary amine with a phthaloyl group is the dehydrative condensation with phthalic anhydride.[4][5] This reaction is typically high-yielding and straightforward.
Protocol 1: Synthesis of N-(2-Hydroxyethyl)phthalimide
This protocol details the reaction between phthalic anhydride and ethanolamine. The reaction proceeds by nucleophilic attack of the amine on one of the anhydride carbonyls, followed by ring-closing dehydration to form the stable imide ring.
Materials:
-
Phthalic Anhydride
-
Ethanolamine
-
Acetic Acid (optional, as solvent)[6]
Procedure:
-
Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and ethanolamine (1.0 eq). For a solvent-free approach, the neat mixture can be heated.[7] Alternatively, glacial acetic acid can be used as a solvent.
-
Reaction: Heat the mixture. If using a solvent like acetic acid, refluxing for 2-4 hours is typical.[6] For the neat reaction, heating to 150-180°C is effective.[8]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture. If performed neat, the product will solidify upon cooling. If a solvent was used, the product can be precipitated by pouring the cooled mixture into water.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure N-(2-hydroxyethyl)phthalimide.
Protocol 2: Acetylation to N-(2-Acetoxyethyl)phthalimide
The hydroxyl group of N-(2-hydroxyethyl)phthalimide can be readily acylated to form the target compound. This is a standard esterification reaction.
Materials:
-
N-(2-Hydroxyethyl)phthalimide
-
Acetic Anhydride
-
Pyridine or another non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Setup: Dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add pyridine (1.5 eq) to the solution. Cool the flask in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.[9]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-(2-acetoxyethyl)phthalimide.
Deprotection: Regenerating the Primary Amine
The true utility of a protecting group lies in its facile removal. The phthalimide group offers several reliable deprotection pathways, allowing chemists to choose conditions that are compatible with their substrate.
Method 1: The Ing-Manske Procedure (Hydrazinolysis)
The classic and most widely used method for cleaving phthalimides is hydrazinolysis.[2][10] Hydrazine acts as a potent nucleophile, attacking the imide carbonyls and ultimately liberating the primary amine. The thermodynamic driving force is the formation of the highly stable, five-membered phthalhydrazide ring.
Caption: Workflow for Phthalimide Deprotection via Hydrazinolysis.
Protocol 3: Deprotection using Hydrazine Hydrate
-
Setup: Dissolve the N-alkylphthalimide substrate (1.0 eq) in a suitable solvent, typically ethanol or methanol.[1]
-
Reagent Addition: Add hydrazine hydrate (typically 1.5 - 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will often form.
-
Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct can be removed by filtration. Acidify the filtrate with aqueous HCl to protonate the liberated amine, making it soluble in the aqueous phase. Wash with an organic solvent (e.g., ether or DCM) to remove any remaining non-polar impurities.
-
Isolation: Basify the aqueous layer with a base like NaOH or Na₂CO₃ to deprotonate the amine salt, which can then be extracted into an organic solvent. Dry the organic extracts, and remove the solvent under reduced pressure to yield the pure primary amine.
Causality Note: While effective, the removal of the phthalhydrazide byproduct can sometimes be challenging.[2] The acidic workup is crucial for separating the desired basic amine from the neutral byproduct.
Method 2: The Ganem-Osby Procedure (Reductive Deprotection)
For substrates sensitive to the basicity of hydrazine or for applications in peptide chemistry where racemization is a major concern, an exceptionally mild, near-neutral deprotection method was developed.[3][4] This two-stage, one-flask procedure uses sodium borohydride (NaBH₄) to reduce the phthalimide, followed by acid-catalyzed lactonization to release the amine.[3][11]
Caption: Workflow for Mild Reductive Deprotection of Phthalimides.
Protocol 4: Deprotection using NaBH₄ and Acetic Acid
-
Setup: Dissolve the N-alkylphthalimide (1.0 eq) in a mixture of 2-propanol and water.[11]
-
Reduction: Add an excess of sodium borohydride (NaBH₄, ~5 eq) portion-wise to the stirred solution. Stir the reaction at room temperature for 12-24 hours until TLC indicates complete consumption of the starting material.[11]
-
Lactonization: Carefully add glacial acetic acid to the reaction mixture. This step facilitates the lactonization of the intermediate, releasing the free amine and forming the phthalide byproduct.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can then be taken up in an appropriate solvent system for standard acid-base extraction to isolate the amine, similar to the work-up for the Ing-Manske procedure. The phthalide byproduct is easily removed by extraction.[3]
Trustworthiness Note: This method is particularly valuable for protecting α-amino acids, as it proceeds with no measurable loss of optical activity, preserving the stereochemical integrity of chiral centers.[3][5][12]
Data Summary: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Key Advantages | Key Considerations |
| Ing-Manske | Hydrazine Hydrate | Ethanol / Methanol | Reflux | Fast, robust, widely used | Basic conditions, byproduct removal can be difficult[2] |
| Ganem-Osby | 1. NaBH₄2. Acetic Acid | 2-Propanol / Water | Room Temp. | Exceptionally mild, avoids racemization, neutral byproduct[3][11] | Slower reaction times, requires excess NaBH₄ |
| Alkaline Hydrolysis | NaOH or KOH | Water / Alcohol | Reflux | Simple reagents | Harsh conditions, not suitable for base-sensitive substrates |
| Acid Hydrolysis | H₂SO₄ or HBr | Water | Reflux | Effective for robust substrates | Very harsh conditions, limited functional group tolerance[10] |
Conclusion: An Enduring Tool for Modern Synthesis
The phthalimide group remains a cornerstone of amine protection strategy in organic chemistry. Its high stability, coupled with multiple reliable methods for its removal, provides chemists with a versatile and predictable tool. The classic Ing-Manske hydrazinolysis offers a rapid and robust deprotection route, while the milder Ganem-Osby reductive cleavage provides a critical alternative for sensitive substrates, particularly in the synthesis of chiral molecules and complex pharmaceuticals. The ability to select a deprotection strategy that fits the specific needs of a synthetic route underscores the enduring value and trustworthiness of the phthalimide protecting group in the modern laboratory.
References
-
Hasan, S. K., & Abbas, S. A. (1975). REACTION OF PHTHALIC ANHYDRIDE WITH 2-AMINOETHANOL HYDROCHLORIDE. Pakistan Journal of Scientific and Industrial Research, 18(6). Available at: [Link]
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Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. Available at: [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phtalimide Deprotection of Amines. Available at: [Link]
-
Horii, Z.-I., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(7), 2273–2276. Available at: [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Available at: [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
-
chemeurope.com. (n.d.). Gabriel synthesis. Available at: [Link]
-
Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Zhang, Q.-Z., Li, C.-C., Gu, X.-F., Yang, P.-H., & Zhang, X. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969–2972. Available at: [Link]
-
Wenker, H. (1937). Syntheses from Ethanolamine. IV. A Synthesis of β-Chloroethyl Phthalimide. Journal of the American Chemical Society, 59(2), 422–422. Available at: [Link]
-
Asian Publication Corporation. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Available at: [Link]
-
Khan, M. N., et al. (2008). N-(2-Methoxyethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1058. Available at: [Link]
-
IonSource. (2007). N-Terminus Acetylation Protocol. Available at: [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]
-
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available at: [Link]
- Google Patents. (2007). A method of modifying a macromolecular system.
-
eScholarship.org. (n.d.). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Available at: [Link]
-
American Chemical Society. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of N-phthalimidoacetic acid.
-
Semantic Scholar. (n.d.). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Available at: [Link]
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Application Notes and Protocols for the Synthesis of α-Amino Acids Utilizing 2-Phthalimidoethyl Acetate
Introduction: A Modern Approach to Amino Acid Synthesis
The synthesis of natural and unnatural α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These fundamental building blocks are integral to the development of novel peptides, peptidomimetics, and other therapeutically relevant molecules. The Gabriel synthesis, a classic and robust method for preparing primary amines, offers a reliable pathway for the introduction of a protected nitrogen moiety.[1][2] This application note details a versatile and efficient protocol for the synthesis of a variety of α-amino acids starting from the readily accessible reagent, 2-phthalimidoethyl acetate.
This method leverages the principles of the Gabriel and malonic ester syntheses, providing a streamlined process for the controlled alkylation to introduce diverse side chains (R-groups), followed by a two-stage deprotection and hydrolysis to yield the final α-amino acid.[3][4] The phthalimide group serves as an excellent protecting group for the amine, preventing over-alkylation, a common side reaction in other amination methods.
Reaction Principle: A Multi-Step Synthetic Strategy
The overall synthetic strategy is a three-stage process that begins with the generation of a carbanion from this compound, followed by alkylation and subsequent deprotection and hydrolysis.
-
Enolate Formation: The α-carbon of this compound, situated between the ester carbonyl and the phthalimido group, possesses acidic protons. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively generates a resonance-stabilized enolate. This step is critical for creating the nucleophile that will be used to form the new carbon-carbon bond.
-
Alkylation: The generated enolate acts as a potent nucleophile, attacking an appropriate alkyl halide (R-X) in a classic SN2 reaction. This step introduces the desired side chain that will ultimately define the identity of the synthesized amino acid. The choice of the alkylating agent is vast, allowing for the synthesis of a wide array of amino acids.
-
Hydrolysis and Deprotection: The final stage involves the removal of both the phthalimide protecting group and the hydrolysis of the ethyl ester to yield the free amino acid. This is typically achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis for the selective cleavage of the phthalimide group, followed by acidification to hydrolyze the ester and protonate the amino and carboxyl groups.[1][5] Milder deprotection methods, such as using sodium borohydride, have also been developed to avoid harsh conditions and potential racemization.[6][7][8]
Visualizing the Workflow: A Step-by-Step Overview
The following diagram illustrates the key stages of the synthesis, from the starting material to the final α-amino acid product.
Caption: General workflow for the synthesis of α-amino acids.
Detailed Experimental Protocols
Protocol 1: Synthesis of an α-Alkylated Phthalimidoethyl Acetate Intermediate
This protocol describes the formation of the enolate from this compound and its subsequent alkylation with a model alkyl halide, benzyl bromide, to synthesize the precursor for phenylalanine.
Materials and Reagents:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzyl bromide (or other suitable alkyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents) to the cooled THF. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the prepared LDA solution to the solution of the this compound via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add benzyl bromide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure α-alkylated phthalimidoethyl acetate.
Protocol 2: Deprotection and Hydrolysis to Yield the α-Amino Acid
This protocol outlines the final steps to convert the alkylated intermediate into the desired α-amino acid. Both acidic hydrolysis and hydrazinolysis methods are presented.
Method A: Acidic Hydrolysis
-
Hydrolysis: To the purified alkylated intermediate from Protocol 1, add 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of phthalic acid will form. Filter the mixture and wash the solid with cold water.
-
Isolation: The aqueous filtrate contains the amino acid hydrochloride salt. The pH of the solution can be adjusted to the isoelectric point of the specific amino acid to induce precipitation. Alternatively, the solution can be concentrated under reduced pressure to yield the crude amino acid hydrochloride, which can be further purified by recrystallization.
Method B: Hydrazinolysis (Ing-Manske Procedure) [1]
-
Hydrazinolysis: Dissolve the purified alkylated intermediate in ethanol in a round-bottom flask. Add hydrazine hydrate (N₂H₄·H₂O) (1.5 - 2 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 2-3 hours. A precipitate of phthalhydrazide will form.[1]
-
Work-up: Cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., 1 M HCl) to dissolve any remaining hydrazine and to begin the ester hydrolysis.
-
Ester Hydrolysis: Heat the acidified mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the ethyl ester.
-
Isolation: Cool the mixture and filter to remove the phthalhydrazide precipitate. The filtrate containing the amino acid can be purified as described in Method A.
Quantitative Data and Expected Outcomes
The yields for the alkylation and deprotection steps can vary depending on the specific alkyl halide used and the reaction conditions. The following table provides representative data for the synthesis of Phenylalanine using the described protocols.
| Step | Reactants | Product | Typical Yield (%) | Notes |
| Alkylation | This compound, Benzyl bromide | Ethyl 2-phthalimido-3-phenylpropanoate | 75-85% | Yield is dependent on the purity of reagents and anhydrous conditions. |
| Deprotection | Ethyl 2-phthalimido-3-phenylpropanoate | Phenylalanine | 80-90% | Acidic hydrolysis may require longer reaction times but often results in cleaner product. Hydrazinolysis is generally faster. |
Mechanism of Action: A Deeper Look into the Chemistry
The success of this synthetic route hinges on the precise control of reactivity at each step. The following diagram illustrates the mechanistic pathway for the enolate formation and subsequent alkylation.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Amino Acid Synthesis - Gabriel [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. Phthalimides [organic-chemistry.org]
Application of 2-Phthalimidoethyl Acetate in Peptide Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 2-Phthalimidoethyl acetate as a reagent for the introduction of the phthalimidoethyl (Pht-Et) protecting group in peptide synthesis. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the strategic considerations for its use in modern peptide chemistry.
Introduction: The Role of Amine Protection in Peptide Synthesis
The stepwise assembly of amino acids into a defined peptide sequence is a cornerstone of chemical biology and drug discovery. The process necessitates the transient masking of reactive functional groups to prevent unwanted side reactions.[1] The α-amino group of an incoming amino acid must be protected to ensure that it does not self-couple and that peptide bond formation occurs exclusively at the desired position.[2] While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are the workhorses of modern solid-phase peptide synthesis (SPPS), specialized applications often demand alternative protecting groups with unique stability profiles.
The phthalimide group, a classic amine protecting group, offers a robust alternative. It exhaustively substitutes the primary amine, which is advantageous for preventing racemization of the amino acid substrate during activation and coupling.[3] this compound serves as a key reagent for introducing the phthalimidoethyl moiety, which acts as the protective shield for primary amines.
The Phthalimidoethyl (Pht-Et) Protecting Group: Mechanism and Rationale
This compound, also known as N-(2-Acetoxyethyl)phthalimide, is the reagent used to install the Pht-Et protecting group.[4][5] The core principle involves the alkylation of a primary amine with this reagent. The acetate moiety functions as a leaving group, facilitating the formation of a stable carbon-nitrogen bond.
Key Features of the Phthalimidoethyl Group:
-
Robust Stability: The phthalimide ring is stable to a wide range of reaction conditions, including the acidic treatments used for Boc-group removal and the basic conditions for Fmoc-group cleavage, making it an orthogonal protecting group.[6][3]
-
Prevention of Racemization: By protecting both hydrogens of the primary amine, the phthalimide group helps to maintain the stereochemical integrity of the amino acid.[3]
The general scheme for the protection of an amino acid's N-terminus is depicted below:
Caption: Protection of an amino acid with this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the protection of an amino acid with this compound and the subsequent deprotection of the Pht-Et group.
Protocol for N-Terminal Protection of an Amino Acid
This protocol describes the protection of the α-amino group of a free amino acid in solution phase.
Materials:
-
Amino Acid (e.g., Alanine)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in DMF.
-
Base Addition: Add DIEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Pht-Et protected amino acid.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Deprotection of the Phthalimidoethyl Group
The removal of the phthalimide group has traditionally been a challenge, often requiring harsh reagents like hydrazine. However, milder methods compatible with sensitive peptide structures have been developed.
This two-stage, one-flask method is particularly advantageous as it avoids the use of hydrazine and proceeds under near-neutral conditions, minimizing the risk of racemization.[7]
Materials:
-
Pht-Et protected peptide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane (DCM)
Procedure:
-
Reduction:
-
Dissolve the Pht-Et protected peptide (1.0 equivalent) in a 4:1 mixture of 2-propanol and water.
-
Stir the solution at room temperature and add sodium borohydride (4.0-5.0 equivalents) portion-wise.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
-
Amine Liberation:
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the release of the free amine.
-
Stir at 50-60°C for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture and remove the 2-propanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the deprotected peptide with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the peptide with a free amine.
-
Caption: Workflow for the reductive deprotection of the Pht-Et group.
While harsher, hydrazinolysis remains a common method for phthalimide cleavage.[8]
Materials:
-
Pht-Et protected peptide
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Aqueous HCl
Procedure:
-
Reaction: Dissolve the Pht-Et protected peptide (1.0 equivalent) in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture for 1-3 hours.
-
Work-up:
-
Cool the reaction mixture, which will contain the precipitated phthalhydrazide byproduct.
-
Filter the mixture to remove the precipitate.
-
Acidify the filtrate with aqueous HCl to protonate the liberated amine.
-
Evaporate the solvent and then proceed with purification or the next synthetic step.
-
Strategic Considerations and Data Summary
The choice of a protecting group is a critical decision in the design of a peptide synthesis strategy.[6] The Pht-Et group offers a unique set of properties that make it suitable for specific applications.
| Feature | Phthalimidoethyl (Pht-Et) | Fmoc | Boc |
| Chemical Nature | Phthalimide derivative | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Cleavage Condition | Reductive (NaBH₄/AcOH) or Hydrazinolysis | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups | Orthogonal to acid-labile side-chain groups | Orthogonal to base-labile (Fmoc) groups |
| Monitoring | Less straightforward real-time monitoring | UV absorbance of byproduct allows real-time monitoring | No straightforward real-time monitoring |
| Common Application | Specialized applications requiring high stability | Standard Solid-Phase Peptide Synthesis (SPPS) | Standard Solid-Phase Peptide Synthesis (SPPS) |
Conclusion
This compound provides a viable route for the introduction of the robust phthalimidoethyl protecting group for primary amines in peptide synthesis. Its high stability offers orthogonality to the commonly used Fmoc and Boc strategies. While deprotection has historically been a challenge, the development of milder reductive methods has increased its applicability for the synthesis of sensitive and complex peptides. For researchers encountering specific challenges with standard protecting groups, the Pht-Et group represents a valuable tool in the expanding repertoire of peptide synthesis methodologies.
References
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 12, 2026, from [Link]
-
Nowak, I., & Ropuszyńska-Robak, M. (2018). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE. Organic Process Research & Development, 22(10), 1349–1354. [Link]
- Hogrefe, R., Imperial, P., & Lebedev, A. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. TriLink BioTechnologies. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
-
Holmberg, R. J., et al. (2023). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. IUCrData, 8(6). [Link]
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
- Bayer AG. (1985). Cleavage of phthalimides to amines. U.S.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
- Ciba-Geigy AG. (1984). Process for the cleavage of phthalimides.
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Al-Warhi, T., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 46, 40-48. [Link]
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
-
Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 995, 3-27. [Link]
-
Ghaffar, T., & Sadpara, S. (2023). Phthalimides: developments in synthesis and functionalization. RSC Advances, 13(28), 19047-19071. [Link]
- Sage, M. A. (2019). Synthesis of peptide mimetics [Doctoral dissertation, University of Bath]. Retrieved January 12, 2026, from a URL that can be provided by the grounding tool.
Sources
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- 2. peptide.com [peptide.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. This compound | 5466-90-0 [amp.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Ethyl 2-Phthalimidoacetate via Alkylation of Potassium Phthalimide
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2-phthalimidoacetate through the alkylation of potassium phthalimide with 2-bromoethyl acetate. This reaction is a classic example of the Gabriel synthesis, a robust method for the preparation of primary amines, wherein the phthalimide group serves as a masked form of ammonia.[1][2] This application note details the underlying chemical principles, provides a meticulously designed experimental protocol, and outlines essential safety measures and purification techniques. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for successful synthesis and scale-up.
Introduction: The Gabriel Synthesis in Amine Chemistry
The Gabriel synthesis is a cornerstone transformation in organic chemistry for the synthesis of primary amines from primary alkyl halides.[2] The direct alkylation of ammonia is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium salts.[3] The Gabriel synthesis elegantly circumvents this issue by employing the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[2]
The nitrogen atom in phthalimide is rendered acidic by the two adjacent electron-withdrawing carbonyl groups, facilitating its deprotonation by a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[1] This nucleophile then participates in an SN2 reaction with a suitable alkyl halide.[4] A key advantage of this method is that the resulting N-alkylphthalimide is no longer nucleophilic, preventing over-alkylation.[1][3] The final step involves the liberation of the primary amine, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis.[2][4]
In this specific application, we focus on the N-alkylation of potassium phthalimide with 2-bromoethyl acetate to yield ethyl 2-phthalimidoacetate, a valuable intermediate in the synthesis of various biologically active molecules and amino acids.
Reaction Mechanism and Stoichiometry
The synthesis proceeds in two conceptual stages: the formation of the phthalimide anion and the subsequent nucleophilic substitution.
Overall Reaction
Potassium Phthalimide + 2-Bromoethyl Acetate → Ethyl 2-Phthalimidoacetate + Potassium Bromide
Mechanistic Pathway
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in 2-bromoethyl acetate. This concerted step involves the simultaneous formation of the N-C bond and cleavage of the C-Br bond, leading to the desired product and potassium bromide as a byproduct.
Caption: SN2 mechanism for the alkylation of potassium phthalimide.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. Appropriate adjustments may be necessary for scaling up.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Potassium Phthalimide | 185.22 | 18.52 g | 0.10 | Ensure it is dry. |
| 2-Bromoethyl Acetate | 167.00 | 17.54 g (12.0 mL) | 0.105 | Corrosive and lachrymator. Handle in a fume hood.[5][6] |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous grade recommended.[7] |
| Deionized Water | 18.02 | 500 mL | - | For workup. |
| Dichloromethane (DCM) | 84.93 | 3 x 50 mL | - | For extraction. |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | For drying. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Workflow for the synthesis of Ethyl 2-Phthalimidoacetate.
-
Reaction Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Charging the Flask : To the flask, add potassium phthalimide (18.52 g, 0.10 mol) and anhydrous dimethylformamide (DMF, 100 mL).[8]
-
Initiating the Reaction : Begin stirring the suspension. Add 2-bromoethyl acetate (17.54 g, 0.105 mol) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.
-
Heating and Reflux : Once the addition is complete, heat the reaction mixture to 80-100 °C using a heating mantle. Maintain this temperature and allow the reaction to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup - Precipitation : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold deionized water while stirring. The product should precipitate as a white solid.
-
Workup - Extraction : If the product does not fully precipitate, perform a liquid-liquid extraction. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing : Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification : The crude ethyl 2-phthalimidoacetate can be purified by recrystallization from ethanol to yield a white crystalline solid.
Safety and Handling Precautions
-
2-Bromoethyl Acetate : This compound is corrosive, a lachrymator, and toxic.[5][6] It should be handled with extreme care in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9]
-
Potassium Phthalimide : While not as hazardous as 2-bromoethyl acetate, it can cause skin and eye irritation. Avoid inhalation of dust.[10]
-
Dimethylformamide (DMF) : DMF is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood.
-
General Precautions : Perform the reaction in a well-ventilated area. Keep away from open flames and sources of ignition as some of the organic solvents are flammable.[5][9]
Characterization and Expected Results
The final product, ethyl 2-phthalimidoacetate, is a white solid.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₁NO₄[11][12] |
| Molecular Weight | 233.22 g/mol [11][12] |
| Melting Point | 77-80 °C |
| Appearance | White crystalline solid |
| Expected Yield | 75-85% |
The identity and purity of the product can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups (ester C=O, imide C=O).
-
Melting Point Analysis : To assess purity.
Troubleshooting
-
Low Yield :
-
Incomplete Reaction : Ensure the reaction has gone to completion using TLC. If not, extend the reaction time or slightly increase the temperature.
-
Moisture : Ensure all glassware and reagents (especially DMF) are anhydrous, as water can hydrolyze the starting materials and product.
-
Inefficient Extraction : Ensure thorough mixing during extraction to maximize product recovery.
-
-
Product is Oily and Does Not Solidify : This may indicate the presence of impurities or residual solvent. Try triturating with a non-polar solvent like hexane or perform column chromatography for further purification.
Conclusion
The alkylation of potassium phthalimide with 2-bromoethyl acetate is an efficient and reliable method for the synthesis of ethyl 2-phthalimidoacetate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product. This procedure serves as a practical guide for the application of the Gabriel synthesis in a modern laboratory setting.
References
-
Salzberg, P. L., & Supniewski, J. V. (n.d.). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
-
SpringerLink. (2025, August 9). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Retrieved from [Link]
-
Indiana University Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL PHTHALIMIDOACETATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Phthalimidoethyl acetate. Retrieved from [Link]
Sources
- 1. Gabriel Synthesis [organic-chemistry.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. This compound [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phthalimidoethyl Acetate
Welcome to the dedicated technical support guide for the synthesis of 2-Phthalimidoethyl acetate, also known as N-(2-acetoxyethyl)phthalimide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and product purity. Here, we dissect the underlying chemical principles, offer field-tested solutions, and provide validated protocols to empower your experimental success.
Overview of the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. The molecule is typically synthesized via a two-step process:
-
Gabriel Synthesis of N-(2-hydroxyethyl)phthalimide: This step involves the reaction of potassium phthalimide with a suitable 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). This classic method is effective for creating a protected primary amine.[1]
-
Esterification/Acetylation: The hydroxyl group of the intermediate, N-(2-hydroxyethyl)phthalimide, is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to form the final product.
While seemingly straightforward, optimizing the yield requires careful control over reaction parameters and a clear understanding of potential side reactions. This guide will address the most common issues encountered in both stages of this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My yield is consistently low in the first step (Gabriel Synthesis). What are the likely causes and how can I fix this?
Answer: Low yield in the Gabriel synthesis portion is a frequent challenge. The root causes typically fall into one of four categories: reagent quality, reaction conditions, solvent choice, or incomplete reaction.
Core Causality: The Gabriel synthesis is an SN2 reaction where the phthalimide anion acts as a nucleophile.[1] The efficiency of this reaction is highly dependent on the nucleophilicity of the anion, the reactivity of the alkyl halide, and the solvent environment.
Troubleshooting Workflow:
Sources
Optimizing reaction conditions for N-(2-acetoxyethyl)phthalimide formation
Technical Support Center: Synthesis of N-(2-acetoxyethyl)phthalimide
Welcome to the technical support guide for the synthesis of N-(2-acetoxyethyl)phthalimide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your laboratory.
Reaction Overview
The formation of N-(2-acetoxyethyl)phthalimide is a variation of the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with an appropriate electrophile, in this case, 2-bromoethyl acetate or a similar reagent.[1][2] The core transformation is a nucleophilic substitution (SN2) reaction where the phthalimide anion acts as a nucleophile, displacing a halide leaving group.[3][4] This method is highly effective for creating primary amines after a subsequent deprotection step and crucially avoids the over-alkylation often seen with simpler amines.[5][6][7]
General Reaction Scheme:
The reaction's success hinges on several factors, including the quality of reagents, choice of solvent, and reaction temperature.
Reaction Mechanism Workflow
The process follows a classical SN2 pathway.
Caption: SN2 mechanism for N-(2-acetoxyethyl)phthalimide formation.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.
-
Cause 1: Poor Quality of Potassium Phthalimide: Potassium phthalimide is hygroscopic and its nucleophilicity can be compromised by moisture. Old or improperly stored reagent is a frequent culprit.[8]
-
Solution:
-
Ensure your potassium phthalimide is dry. If in doubt, dry it under a vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use.
-
Alternatively, prepare it fresh by reacting phthalimide with potassium hydroxide in absolute ethanol.[9][10] This ensures a highly reactive, anhydrous nucleophile.
-
-
-
Cause 2: Inappropriate Solvent or Insufficient Temperature: The SN2 reaction is sensitive to the solvent environment. Polar aprotic solvents are ideal as they solvate the potassium cation without strongly hydrogen-bonding to the phthalimide anion, leaving it free to react.[3]
-
Solution:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent and commonly used solvent for this reaction.[3][6] Dimethyl sulfoxide (DMSO) is also effective. Ensure the solvent is anhydrous.
-
Temperature Optimization: The reaction requires heat to overcome the activation energy. A temperature range of 80-120 °C is typical.[11] If you are reacting at the lower end of this range, a modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate. Monitor for potential side reactions if pushing the temperature higher.
-
-
-
Cause 3: Incomplete Reaction: The reaction may simply not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting materials. The reaction is complete when the potassium phthalimide spot (which typically stays at the baseline) has been consumed. Reaction times of 12 hours or more are not uncommon.[10][12]
-
Q2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. What's wrong?
A2: This points to an issue with reactivity rather than reaction time alone.
-
Cause 1: Inactive Electrophile: While 2-bromoethyl acetate is generally reactive, the quality can vary.
-
Solution: Check the purity of your 2-bromoethyl acetate. If it's old, consider purifying it by distillation. For a more reactive electrophile, you could substitute 2-bromoethyl acetate with 2-iodoethyl acetate, as iodide is a better leaving group. This can be generated in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).
-
-
Cause 2: Poor Solubility: Potassium phthalimide has limited solubility in some organic solvents. If it's not sufficiently dissolved, the reaction becomes a heterogeneous mixture with a slow reaction rate.
-
Solution:
-
Ensure vigorous stirring throughout the reaction.
-
Consider using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to help shuttle the phthalimide anion into the organic phase.
-
-
Q3: I'm observing multiple spots on my TLC plate besides the product and starting materials. What are the likely side products and how can I avoid them?
A3: Side product formation often indicates that the reaction conditions are too harsh or that there are competing reaction pathways.
-
Side Product 1: Elimination Product (Vinyl Acetate): If the temperature is too high, a competing E2 elimination reaction can occur, especially if using a sterically hindered base or a secondary alkyl halide.[2]
-
Minimization: Use the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily strong or sterically hindered bases if you are preparing the potassium phthalimide in situ.
-
-
Side Product 2: Hydrolysis Products: If there is water in your reaction, either from reagents or the solvent, both the starting ester (2-bromoethyl acetate) and the product ester can be hydrolyzed to their corresponding alcohols.
-
Minimization: Use anhydrous solvents and dry your reagents thoroughly as described in Q1.
-
-
Side Product 3: Phthalimide: The N-(2-acetoxyethyl)phthalimide product can be cleaved under harsh conditions, leading to the formation of phthalimide.
-
Minimization: Avoid excessive temperatures and prolonged reaction times once the starting material is consumed.
-
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the crude N-(2-acetoxyethyl)phthalimide? A: The most common and effective purification method is recrystallization. After the reaction workup (which typically involves removing the solvent and washing with water to remove potassium bromide), the crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[10][12]
Q: Can I use a different leaving group besides bromide on the ethyl acetate? A: Yes. While bromide is common, an iodide (2-iodoethyl acetate) would be more reactive. A chloride (2-chloroethyl acetate) would be less reactive and likely require more forcing conditions (higher temperature, longer time, or the addition of a catalytic amount of NaI).[8] Tosylates or mesylates are also excellent leaving groups and could be used.
Q: Is it possible to perform this reaction without a solvent? A: While some Gabriel syntheses can be performed neat (without solvent), it often requires high temperatures and a large excess of the liquid alkyl halide.[10][11] For this specific synthesis, using a high-boiling polar aprotic solvent like DMF is highly recommended to ensure a homogeneous reaction mixture and allow for better temperature control, leading to cleaner product formation.
Q: What are the key safety precautions for this reaction? A:
-
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Reagents: 2-Bromoethyl acetate is a lachrymator and irritant. Handle it exclusively in a fume hood.
-
Heating: Use a well-controlled heating mantle or oil bath to avoid overheating, which can lead to solvent decomposition and increased side reactions.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Nucleophile | Potassium Phthalimide | Ensure it is anhydrous for maximum reactivity. |
| Electrophile | 2-Bromoethyl Acetate | Molar ratio of 1.0 : 1.1-1.2 (Phthalimide:Acetate). |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents stabilize the transition state.[3] |
| Temperature | 80 - 120 °C | Balances reaction rate against potential side reactions.[11] |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Catalyst (Optional) | NaI or KI (catalytic) | Recommended if using a chloro-analogue or if the reaction is sluggish. |
| Workup | Water wash, Extraction | Removes inorganic salts (KBr). |
| Purification | Recrystallization (Ethanol) | Yields pure, crystalline product.[10][12] |
Detailed Experimental Protocols
Protocol 1: Standard Synthesis of N-(2-acetoxyethyl)phthalimide
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (10.0 g, 54.0 mmol).
-
Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Begin stirring to create a suspension. Add 2-bromoethyl acetate (10.0 g, 60.0 mmol, 1.1 eq.) to the suspension.
-
Reaction: Heat the mixture in an oil bath set to 90-100 °C. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 4 hours and analyzing them by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the phthalimide starting material spot is no longer visible. This typically takes 12-18 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 300 mL of ice-cold water with stirring. A precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water (2 x 100 mL) to remove DMF and potassium bromide.
-
-
Purification:
-
Transfer the crude, dried solid to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
References
- BenchChem. (n.d.). The Phthalimide Moiety in Materials Science: A Technical Guide to N-(2.
- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-.
- Organic Syntheses. (n.d.). potassium phthalimide.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- Google Patents. (n.d.). US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives.
- L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis.
- ResearchGate. (2018, March 7). How can I increase the yield of this compound?.
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting : r/Chempros.
- M. Canov. (n.d.). Chapter 22: Gabriel synthesis RNH2.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
- BenchChem. (n.d.). side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- BenchChem. (n.d.). The Versatility of N-(2-Bromoethoxy)phthalimide in Organic Synthesis: A Technical Guide.
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chapter 22: Gabriel synthesis RNH2 [canov.jergym.cz]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 2-Phthalimidoethyl acetate
Welcome to the technical support center for the synthesis of 2-Phthalimidoethyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors, primarily related to incomplete reaction or product degradation.
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Probable Cause 1: Incomplete Acetylation. The most common route to this compound is the acetylation of N-(2-hydroxyethyl)phthalimide. The hydroxyl group on this starting material is a primary alcohol and readily undergoes esterification[1]. However, if the reaction is incomplete, a significant amount of this starting material will remain.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
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Catalyst Activity: If using a catalyst like pyridine or DMAP (4-Dimethylaminopyridine), ensure it is fresh and anhydrous. These basic catalysts activate the acetylating agent and facilitate the reaction.
-
Reaction Time & Temperature: While the reaction is often rapid at room temperature, extending the reaction time or gentle heating (40-50°C) can sometimes improve conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
-
Probable Cause 2: Product Degradation during Workup. The phthalimide ring is susceptible to hydrolysis under harsh acidic or basic conditions, which can cleave the imide C-N bonds to form phthalic acid derivatives[2]. Similarly, the acetate ester can be hydrolyzed.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During the aqueous workup, strive to keep the pH near neutral. Avoid prolonged exposure to strong acids or bases. If a basic catalyst like pyridine was used, neutralize it carefully with a mild acid (e.g., dilute HCl or saturated ammonium chloride solution) during extraction.
-
Temperature Control: Perform all extractions and washes at room temperature or below to minimize hydrolysis rates.
-
-
Q2: I see a significant amount of my starting material, N-(2-hydroxyethyl)phthalimide, in my crude product NMR. How do I address this?
A2: This is a clear indication of an incomplete reaction.
-
Root Cause Analysis: The nucleophilicity of the primary alcohol in N-(2-hydroxyethyl)phthalimide is generally sufficient for acetylation, but the reaction may stall due to inadequate activation of the acetylating agent or insufficient reaction time[1].
-
Corrective Actions:
-
Re-subject the material to reaction conditions: If feasible, you can dry the crude product and re-run the reaction with an additional charge of the acetylating agent and catalyst.
-
Optimize Future Reactions: For your next attempt, increase the equivalents of acetic anhydride to 1.5 eq. and use a catalytic amount of DMAP (0.1 eq.) in addition to a base like triethylamine or pyridine to serve as an acid scavenger.
-
Purification Strategy: If re-running the reaction is not an option, you can separate the product from the more polar starting material using column chromatography. A gradient elution with ethyl acetate in hexanes is typically effective.
-
-
Q3: My TLC plate shows a new, highly polar spot that is not the starting material or product. What could this be?
A3: A highly polar byproduct often indicates the formation of a salt or a molecule with a free carboxylic acid group.
-
Probable Cause: Phthalimide Ring Opening. Under certain conditions, especially if the workup involved strong base or acid, the phthalimide ring can open. Basic hydrolysis yields a phthalamic acid salt, while acidic hydrolysis yields phthalic acid[2]. Both are significantly more polar than the starting imide or the final ester product.
-
Diagnostic Steps:
-
Obtain an LC-MS of your crude product. Look for a mass corresponding to phthalic acid (166.13 g/mol ) or the ring-opened ester product.
-
Review your workup procedure. Did you use concentrated NaOH or HCl? Was the mixture heated during the workup?
-
-
Prevention:
-
Use milder conditions for workup. A wash with saturated sodium bicarbonate solution is usually sufficient to remove acidic impurities without being harsh enough to cause significant hydrolysis.
-
Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.
-
-
Q4: I've isolated my product, but it's an oil that refuses to solidify, even though literature reports it as a solid. Why?
A4: This issue typically points to the presence of impurities that are depressing the melting point.
-
Probable Cause 1: Residual Solvent. Toluene, pyridine, or ethyl acetate are common solvents that can be difficult to remove completely and may result in an oily product[3].
-
Troubleshooting: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40°C) under vacuum can help drive off residual solvents. Co-evaporation with a solvent like toluene can sometimes help remove traces of other solvents[3].
-
-
Probable Cause 2: Acetic Acid Impurity. If acetic anhydride was used as the acetylating agent, residual acetic acid is a common byproduct.
-
Troubleshooting: Ensure your aqueous workup includes a thorough wash with a mild base like saturated sodium bicarbonate solution to neutralize and remove acetic acid.
-
-
Probable Cause 3: Formation of Dimeric Impurities. In related syntheses, side products such as 2-phthalimidoethyl (2-phthalimidoethoxy)acetate have been identified, which could arise from side reactions between starting material molecules[4]. Such larger, more complex molecules may be oils or amorphous solids that prevent crystallization of the main product.
-
Troubleshooting: If extensive drying does not yield a solid, purification by column chromatography is the most reliable method to remove such non-volatile impurities.
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Section 2: Frequently Asked Questions (FAQs)
What is the most reliable synthetic route to this compound?
The most common and generally reliable method is the direct acetylation of commercially available N-(2-hydroxyethyl)phthalimide. This one-step esterification is high-yielding and avoids many of the potential side reactions associated with multi-step sequences like the Gabriel synthesis, such as elimination or the use of hazardous alkyl halides[5][6].
What is the mechanism of phthalimide ring opening?
The phthalimide ring consists of two amide-like bonds. Under basic conditions (saponification), a hydroxide ion attacks one of the carbonyl carbons, leading to the cleavage of a carbon-nitrogen bond and formation of a carboxylate and an amide (a phthalamate salt)[2]. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by water, which ultimately leads to the formation of phthalic acid and the corresponding amine salt.
How can I definitively prevent hydrolysis of the phthalimide ring during workup?
To prevent hydrolysis, ensure that the pH of your aqueous layers remains between 4 and 8 and that the temperature is kept at or below room temperature. If you must adjust the pH, use dilute solutions (e.g., 1M HCl, 5% NaHCO₃) and add them slowly while monitoring the pH. The Gabriel synthesis often employs hydrazine for cleaving the phthalimide group, which is effective but operates under relatively harsh conditions and can be challenging to work up[6][7]. For simple workup of the acetylation reaction, avoiding these extremes is key.
What are the optimal conditions for the acetylation step?
Optimal conditions typically involve dissolving N-(2-hydroxyethyl)phthalimide in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add 1.2-1.5 equivalents of triethylamine or pyridine, followed by the slow addition of 1.1-1.2 equivalents of acetyl chloride or acetic anhydride at 0°C. The reaction can then be allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis shows full consumption of the starting material.
Section 3: Experimental Protocol & Data
Standard Protocol: Acetylation of N-(2-hydroxyethyl)phthalimide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(2-hydroxyethyl)phthalimide (1.0 eq.).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0°C in an ice bath.
-
Acetylation: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude material by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | N-(2-hydroxyethyl)phthalimide | Commercially available, stable solid[8][9]. |
| Acetylating Agent | Acetyl Chloride or Acetic Anhydride | Highly reactive and efficient for esterification. |
| Base/Catalyst | Triethylamine or Pyridine | Acts as an acid scavenger for the HCl or acetic acid byproduct. |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Anhydrous, aprotic solvents that dissolve reagents well. |
| Temperature | 0°C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Typical Yield | >90% (after purification) | The reaction is generally efficient. |
Section 4: Visualizations
Primary Synthetic Pathway
Caption: Acetylation of N-(2-hydroxyethyl)phthalimide.
Key Side Reaction: Imide Hydrolysis
Caption: Hydrolysis of the phthalimide ring.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
Gabriel Synthesis - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Kowalski, P., Mitka, K., & Ossowska, K. (2001). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE. Organic Process Research & Development, 5(4), 439-443. Retrieved from [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications [PDF]. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]
-
RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
Wikipedia. Mitsunobu reaction. Retrieved from [Link]
-
Riemer, M., et al. (2023). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ACS Omega. Retrieved from [Link]
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
-
Quora. What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Retrieved from [Link]
-
Wikipedia. Gabriel synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactivity of N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]
- Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press.
-
Chemistry Steps. The Gabriel Synthesis. Retrieved from [Link]
-
Utz, R., et al. (2016). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481-1484. Retrieved from [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Retrieved from [Link]
-
PubChemLite. N-(2-hydroxyethyl)phthalimide (C10H9NO3). Retrieved from [Link]
-
PrepChem.com. Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from [Link]
-
Wang, Z., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23095-23121. Retrieved from [Link]
-
PubChem. N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]
-
NIST. This compound. Retrieved from [Link]
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- 2. byjus.com [byjus.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - N-(2-hydroxyethyl)phthalimide (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phthalimidoethyl Acetate
Welcome to the technical support center for the purification of 2-Phthalimidoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
Core Characteristics of this compound
Understanding the physicochemical properties of this compound is the foundation of any successful purification strategy. Its structure, featuring a nonpolar phthalimide ring system, a flexible ethyl chain, and a polar acetate group, gives it an intermediate polarity. This duality governs its solubility and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 5466-90-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Melting Point | Not consistently reported, requires experimental determination | [2] |
| Solubility Profile | Soluble in moderately polar organic solvents like ethyl acetate, acetone, and dichloromethane. Sparingly soluble in alcohols like methanol and ethanol, and poorly soluble in nonpolar solvents like hexanes and water. | [3] |
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I choose for this compound?
A1: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for large-scale purification (>5 g) when your crude product is relatively pure (>85-90%) and a suitable solvent system can be identified. It is cost-effective and can yield highly pure crystalline material.
-
Flash Column Chromatography is the method of choice for purifying smaller quantities (<5 g) or complex mixtures with multiple impurities that have different polarities. It offers high resolution but is more labor-intensive and requires more solvent.[4]
Q2: My crude this compound is an oil or a sticky solid. Can I still recrystallize it?
A2: Oiling out is a common problem, especially if significant impurities are present which act as a eutectic mixture, depressing the melting point.[5] Before attempting recrystallization, try to precipitate the crude product as a solid by triturating (grinding the oil with a poor solvent, like hexane or a diethyl ether/hexane mixture). This can often crash out the desired product as a solid, which can then be collected and recrystallized. If this fails, column chromatography is the recommended next step.
Q3: What are the most common impurities I should expect?
A3: Impurities often stem from the starting materials or side reactions. Common ones include:
-
Phthalimide: From the Gabriel synthesis precursor.
-
N-(2-hydroxyethyl)phthalimide: The alcohol precursor to the final ester.
-
Acetic Anhydride/Acid: Reagents from the esterification step.
-
Hydrolysis Products: The ester can hydrolyze back to N-(2-hydroxyethyl)phthalimide and acetic acid, especially if exposed to moisture and acidic or basic conditions.[6][7]
Troubleshooting Guide: Recrystallization
Recrystallization purifies compounds based on their differential solubility in a hot versus cold solvent.[2] For this compound, a single-solvent system using ethanol or a two-solvent system like ethyl acetate/hexane are excellent starting points.
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) dropwise while heating and swirling until the solid just dissolves. Using the absolute minimum is key to maximizing recovery.[8]
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. A rushed crystal formation will trap impurities.[9] Do not disturb the flask during this period. Once at room temperature, cool further in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Inducing Crystallization (If Necessary): If no crystals form, the solution may be supersaturated.[5] Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane (the "poor" solvent) to remove any residual soluble impurities clinging to the crystal surfaces.[10]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Recrystallization Troubleshooting
Q: My compound "oiled out" instead of crystallizing. What do I do? A: This happens when the solution becomes saturated at a temperature above the compound's melting point (or the melting point of the impure mixture).
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethyl acetate). Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate, which favors the formation of crystals over oil.[5]
Q: No crystals are forming, even after cooling in ice. A: This is the most common issue and usually means too much solvent was added.[5]
-
Solution 1 (Excess Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[9]
-
Solution 2 (Supersaturation): The solution is supersaturated and needs a nucleation point to begin crystallization. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Q: My final yield is very low. A: This can be caused by several factors.
-
Cause 1: Too much solvent was used. Even in the cold, your compound has some solubility. Using a large excess of the "good" solvent means more product will remain in the mother liquor.[8]
-
Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.[10]
-
Cause 3: Excessive washing. Using too much cold solvent to wash the crystals, or using solvent that isn't sufficiently cold, will dissolve some of your product.[8]
Workflow: Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for recrystallization.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[4]
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an appropriate eluent. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Aim for a solvent system that gives your desired compound an Rf (Retardation factor) of ~0.3.[11] Impurities should ideally be well-separated from this spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the nonpolar component of your eluent (e.g., hexane). A well-packed column is crucial for good separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Carefully load this solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]
-
Elution: Run the column by adding the eluent and applying positive pressure (flash chromatography).[4] Collect fractions and monitor them by TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Column Chromatography Troubleshooting
Q: My compound won't come off the column. A: This indicates the eluent is not polar enough, or the compound may be decomposing on the silica.
-
Solution 1 (Polarity): Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[11]
-
Solution 2 (Decomposition): this compound is generally stable on silica. However, if you suspect degradation, you can try deactivating the silica gel with triethylamine (by adding ~1% to the eluent) or switch to a less acidic stationary phase like alumina.
Q: The separation between my product and an impurity is poor. A: The eluent system is not optimal for resolving the two compounds.
-
Solution: You need to find a solvent system with better selectivity. This may involve using a less polar eluent to increase the retention time and allow for better separation, or trying a different solvent combination altogether (e.g., dichloromethane/methanol). Fine-tuning the solvent ratio based on TLC analysis is key.[12]
Q: The bands on my column are streaking or tailing. A: This can be caused by several issues.
-
Cause 1: Sample Overload: Too much sample was loaded onto the column for its size.
-
Cause 2: Poor Solubility: The compound is not very soluble in the eluent, causing it to streak as it moves down the column. Try a different mobile phase where the compound is more soluble.
-
Cause 3: Column Deactivation: For highly polar compounds, interactions with the silica can cause tailing. Adding a small amount of a polar modifier (like methanol or acetic acid, if compatible with your compound) to the eluent can sometimes resolve this.
Workflow: Troubleshooting Column Chromatography
Caption: Troubleshooting flowchart for column chromatography.
References
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Quick Troubleshooting Guide For HPLC Column Usage.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Crystalliz
- Problems with Recrystallisations. University of York, Department of Chemistry.
- Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. (n.d.). PubMed.
- Recrystalliz
- Recrystalliz
- Chemical Properties of 2-Phthalimidoethyl acet
- 2-PHTHALIMIDOETHYL ACET
- Recrystalliz
- Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE. (n.d.).
- Solubility determination and modelling for phthalimide in mixed solvents.... (n.d.). INIS-IAEA.
- 2-PHTHALIMIDOETHYL ACET
- 2-Phthalimidoethyl acet
- 2-Phthalimidoethyl acet
- Synthesis and crystal structure of bis(2-phthalimidoethyl)
- 5466-90-0 | 2-Phthalimidoethyl acet
- How do I recrystallize this product?. (2025). Reddit.
- Synthesis and crystal structure of bis(2-phthalimidoethyl)
- Explicit relation between thin film chromatography and column chrom
- A method based on precolumn derivatization and ultra high performance liquid chrom
- The hydrolysis of ethyl acet
- Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin.... (2025).
- How can I remove acetate
- Hydrolysis of cellulose acetate phthal
- Liquid Chromatography with Post-Column Reagent Addition.... (2025).
- Exchange reactions of poly-2-(N-phthalimido)ethyl acrylate.... (2025).
- A control method for the determination of degraded impurity content.... (n.d.).
- The column program. (n.d.). Metrohm.
- Application Notes and Protocols for the Recrystallization of Ethyl 2-(1-hydroxycyclohexyl)
Sources
- 1. This compound [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Gabriel Synthesis with 2-Bromoethyl Acetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Gabriel synthesis, specifically when using 2-bromoethyl acetate as the alkylating agent. The presence of the ester functionality in this substrate introduces unique challenges that can lead to diminished yields if not properly addressed. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel synthesis and why is it used for preparing primary amines?
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides.[1] It utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with the alkyl halide.[1] A key advantage of this method is that it prevents the over-alkylation that is often problematic when using ammonia directly, which can lead to mixtures of primary, secondary, and tertiary amines.[2] The phthalimide group effectively blocks further alkylation after the initial reaction.[3]
Q2: Why is 2-bromoethyl acetate a challenging substrate for the Gabriel synthesis?
2-Bromoethyl acetate contains an ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. The conditions employed in the Gabriel synthesis, particularly the use of potassium phthalimide (a basic salt) and the subsequent deprotection steps (which can involve strong acids, bases, or hydrazine), can lead to unintended cleavage of the acetate group, resulting in the formation of side products and a lower yield of the desired 2-aminoethyl acetate.
Q3: What are the main steps of the Gabriel synthesis with 2-bromoethyl acetate?
The synthesis involves two primary stages:
-
N-Alkylation: Potassium phthalimide reacts with 2-bromoethyl acetate in a nucleophilic substitution reaction (SN2) to form N-(2-acetoxyethyl)phthalimide.[4]
-
Deprotection: The phthalimide group is removed from the N-(2-acetoxyethyl)phthalimide to release the primary amine, 2-aminoethyl acetate. This is most commonly achieved through hydrazinolysis (the Ing-Manske procedure).[1][4]
Troubleshooting Guide: Addressing Low Yields
Low yields in the Gabriel synthesis with 2-bromoethyl acetate can arise from issues in either the N-alkylation or the deprotection step. This section provides a detailed breakdown of potential problems, their underlying causes, and actionable solutions.
Problem 1: Incomplete N-Alkylation of Potassium Phthalimide
A common reason for low yield is the incomplete reaction between potassium phthalimide and 2-bromoethyl acetate.
Possible Causes:
-
Poor Quality of Potassium Phthalimide: Potassium phthalimide can degrade upon prolonged storage, especially if exposed to moisture.
-
Suboptimal Reaction Conditions: The reaction rate can be slow if the temperature is too low or the solvent is not appropriate.
-
Side Reactions of 2-Bromoethyl Acetate: Under harsh conditions, elimination reactions can compete with the desired SN2 reaction.
Solutions and Optimization Protocols:
-
Ensure High-Quality Reagents: Use freshly prepared or properly stored potassium phthalimide. You can test the quality of your potassium phthalimide by reacting it with a more reactive alkyl halide as a positive control.
-
Optimize Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) is a common and effective solvent for this reaction as it is a polar aprotic solvent that favors SN2 reactions.[4]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-90°C is a good starting point.[5] However, be mindful that higher temperatures can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Experimental Protocol: Optimized N-Alkylation
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq.) in anhydrous DMF.
-
Add 2-bromoethyl acetate (1.1 eq.) to the solution.
-
Heat the reaction mixture to 70°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-acetoxyethyl)phthalimide.
Problem 2: Unwanted Hydrolysis of the Acetate Ester Group
The acetate ester in 2-bromoethyl acetate and the intermediate N-(2-acetoxyethyl)phthalimide is sensitive to cleavage.
Possible Causes:
-
Saponification during N-Alkylation: The basicity of potassium phthalimide, especially at elevated temperatures, can catalyze the hydrolysis of the acetate ester, leading to the formation of N-(2-hydroxyethyl)phthalimide as a side product.
-
Ester Cleavage during Deprotection: The conditions used for deprotection (acidic, basic, or hydrazinolysis) can also cleave the acetate ester.
Solutions and Optimization Protocols:
-
Mild N-Alkylation Conditions: To minimize saponification during the first step, use the mildest possible reaction temperature and avoid prolonged reaction times.
-
Chemoselective Deprotection: The choice of deprotection method is critical to preserve the acetate group.
-
Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method due to its relatively mild and neutral conditions.[4] However, with substrates containing ester groups, there can be a competition between the desired cleavage of the phthalimide and the unwanted hydrazinolysis of the ester.[6][7] Careful control of reaction conditions is necessary.
-
Reductive Cleavage with Sodium Borohydride: This method offers a milder alternative that can be effective for substrates sensitive to hydrazinolysis.[8][9]
-
Experimental Protocol: Chemoselective Hydrazinolysis
-
Dissolve N-(2-acetoxyethyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the phthalhydrazide.
-
Filter off the precipitate and wash it with cold ethanol.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude 2-aminoethyl acetate.
Table 1: Comparison of Deprotection Methods for N-(2-acetoxyethyl)phthalimide
| Deprotection Method | Reagents | Conditions | Advantages | Potential Issues |
| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol | Generally effective and mild[4] | Potential for competitive ester hydrazinolysis[6][7] |
| Acidic Hydrolysis | Strong acid (e.g., HCl) | High temperature | Simple work-up | Harsh conditions, likely to cleave the acetate ester |
| Basic Hydrolysis | Strong base (e.g., NaOH) | High temperature | Can be effective | Harsh conditions, will saponify the acetate ester |
| Reductive Cleavage | Sodium borohydride | 2-propanol, then acetic acid | Very mild, good for sensitive substrates[8][9] | May require optimization for specific substrates |
Visualizing the Reaction and Troubleshooting Pathways
Diagram 1: Gabriel Synthesis of 2-Aminoethyl Acetate
Caption: The main reaction pathway for the Gabriel synthesis of 2-aminoethyl acetate.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart to guide troubleshooting efforts.
References
- Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Gabriel synthesis. (2023, November 29). In Wikipedia. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.
- Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. (2017). Current Organic Synthesis, 14(6), 864-870.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). A new, mild procedure for the reduction of phthalimides. Tetrahedron Letters, 25(19), 2093-2096.
-
Deprotection of Phthalimides. (n.d.). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. (2025). BenchChem.
-
The Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to remove byproducts from 2-Phthalimidoethyl acetate reaction
Technical Support Center: 2-Phthalimidoethyl Acetate Synthesis
A Guide to Byproduct Removal and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of this compound, a common intermediate in pharmaceutical synthesis. We will address specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure the highest purity of your final product.
The synthesis of this compound is often accomplished via the Gabriel synthesis, where a salt of phthalimide is N-alkylated with a 2-haloethyl acetate.[1] While robust, this reaction can lead to several byproducts that complicate purification and can impact downstream applications. This guide will help you identify and remove these impurities effectively.
Troubleshooting and FAQs
Q1: What are the most common impurities in my crude this compound product, and how are they formed?
A1: Understanding the potential impurities is the first step toward a successful purification strategy. In a typical Gabriel synthesis, you can expect byproducts arising from unreacted starting materials and side reactions, primarily hydrolysis.
-
Unreacted Phthalimide: Incomplete alkylation will leave residual potassium or sodium phthalimide. During aqueous workup, this is converted back to phthalimide.
-
Unreacted 2-Haloethyl Acetate: If the reaction does not go to completion, the excess alkylating agent will remain in the crude product.
-
N-(2-hydroxyethyl)phthalimide: This is a significant byproduct formed if the acetate ester of your product or starting material is hydrolyzed.[2] This can happen during the reaction if water is present or during a basic or acidic workup.
-
Phthalic Acid: Hydrolysis of the phthalimide ring itself, typically under harsh acidic or basic conditions, can produce phthalic acid.[3]
The diagram below illustrates the main reaction and the formation pathways of these common byproducts.
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Q2: My crude product has a low, broad melting point and appears oily. How can I remove unreacted starting materials and achieve a crystalline solid?
A2: An oily appearance and poor melting point are classic signs of significant impurities, most often unreacted starting materials. Recrystallization is the most effective and scalable method to address this. The principle is to dissolve the crude product in a hot solvent in which it is soluble, but the impurities are less soluble, or vice-versa. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product when hot but not when cold. Good starting points are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[4][5][6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Rationale for Use | Potential Issues |
| Ethanol or Isopropanol | The product is typically highly soluble in hot alcohols and much less soluble at 0-5 °C. Phthalimide has lower solubility in ethanol than the product, aiding removal. | If too much solvent is used, recovery yield will be low. |
| Ethyl Acetate / Hexanes | A powerful mixed-solvent system.[7][8] Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly. | The product might "oil out" if cooled too quickly or if too much anti-solvent is added. |
| Toluene | Good for dissolving non-polar to moderately polar compounds when hot. Can be effective if impurities are significantly more or less polar. | High boiling point can make it difficult to remove completely without a high vacuum. |
Q3: After recrystallization, my TLC and NMR still show a persistent impurity. What is it and how can I remove it?
A3: If an impurity persists after recrystallization, it likely has solubility properties very similar to your desired product. The most probable candidate is N-(2-hydroxyethyl)phthalimide, the hydrolysis byproduct. Due to the polar hydroxyl group, its polarity is close to that of your acetate product. In this case, flash column chromatography is the recommended purification method.[9][10]
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[9][10] Because N-(2-hydroxyethyl)phthalimide is slightly more polar than your product, it will adhere more strongly to the polar silica gel and elute later.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good mobile phase will give your product an Rf value of approximately 0.3-0.4.[9] A common eluent system for this separation is a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 (Hexanes:EtOAc) and adjust as needed.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[9][11]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel ("dry loading").[11] Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For this separation, a slight gradient increase in ethyl acetate concentration will ensure good separation and efficient elution of both compounds.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for purification of this compound by column chromatography.
Q4: How can I perform a simple, preliminary cleanup of my crude product before a final purification step?
A4: A liquid-liquid extraction, or an "aqueous wash," is an excellent way to perform a bulk removal of certain impurities before committing to recrystallization or chromatography. This technique separates compounds based on their different solubilities in two immiscible liquids (typically an organic solvent and water).
For this reaction, washing an organic solution of your crude product (e.g., dissolved in ethyl acetate or dichloromethane) with a mild aqueous base can remove acidic impurities.
Experimental Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure that may form from neutralizing acidic byproducts like acetic or phthalic acid.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the pre-purified crude product, which can then be further purified by recrystallization or chromatography.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silva, V. M. T. M., et al. (2005). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. [Link]
-
Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Reagents & Solvents. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of N-(2-acetoxyethyl)phthalimide
Welcome to the Technical Support Center for the synthesis of N-(2-acetoxyethyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions.
Reaction Overview
The synthesis of N-(2-acetoxyethyl)phthalimide is typically achieved through a two-step process. The first step involves the N-alkylation of potassium phthalimide with a suitable 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, to form N-(2-hydroxyethyl)phthalimide. This reaction is a variation of the Gabriel synthesis, a robust method for forming primary amines.[1][2][3] The subsequent step is the acetylation of the hydroxyl group of N-(2-hydroxyethyl)phthalimide using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, N-(2-acetoxyethyl)phthalimide.
Reaction Scheme
Caption: Overall two-step synthesis of N-(2-acetoxyethyl)phthalimide.
Detailed Experimental Protocols
Part 1: Synthesis of N-(2-hydroxyethyl)phthalimide
This procedure is based on the well-established Gabriel synthesis methodology.[4][5]
Materials:
-
Potassium phthalimide
-
2-Chloroethanol or 2-Bromoethanol
-
Dimethylformamide (DMF)
-
Distilled water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in a minimal amount of DMF.
-
Add a stoichiometric equivalent of 2-chloroethanol or 2-bromoethanol to the flask.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 12-24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure N-(2-hydroxyethyl)phthalimide.
Part 2: Synthesis of N-(2-acetoxyethyl)phthalimide
Materials:
-
N-(2-hydroxyethyl)phthalimide
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, suspend N-(2-hydroxyethyl)phthalimide in an excess of acetic anhydride.
-
Add a few drops of pyridine or a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as indicated by TLC.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride and precipitate the product.
-
Stir the mixture until the product fully precipitates.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of N-(2-acetoxyethyl)phthalimide.
Q1: The yield of N-(2-hydroxyethyl)phthalimide is consistently low. What are the possible causes and solutions?
A1: Low yields in the first step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material (potassium phthalimide) is no longer visible. Consider extending the reaction time if necessary.
-
-
Suboptimal Solvent: The choice of solvent is crucial for the SN2 reaction.[1]
-
Moisture in the Reaction: The presence of water can hydrolyze the phthalimide and reduce the effectiveness of the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Poor Quality of Reagents: The purity of potassium phthalimide and the haloethanol can impact the yield.
-
Solution: Use high-purity reagents. If the potassium phthalimide has been stored for a long time, its quality may have degraded.[7]
-
Q2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What should I do?
A2: This issue often points to insufficient reactivity or deactivation of the nucleophile.
-
Increase Reaction Temperature: If the reaction is being run at a lower temperature, increasing it to the recommended 90-100°C can enhance the reaction rate.[6]
-
Use a More Reactive Halide: Bromoethanol is more reactive than chloroethanol in SN2 reactions. If you are using 2-chloroethanol, switching to 2-bromoethanol could improve the conversion rate.
-
Check the Basicity: If you are preparing potassium phthalimide in situ from phthalimide and a base like potassium hydroxide, ensure that the deprotonation is complete before adding the alkyl halide.[4][5]
Q3: The acetylation of N-(2-hydroxyethyl)phthalimide is not going to completion. How can I improve this?
A3: Incomplete acetylation can be due to a few factors:
-
Insufficient Acetylating Agent: Ensure that an excess of acetic anhydride is used to drive the reaction to completion.
-
Catalyst Inactivity: The catalyst (pyridine or acid) is crucial for this reaction.
-
Solution: If using pyridine, ensure it is dry. If using an acid catalyst, make sure a sufficient amount is added.
-
-
Reaction Temperature: Gentle heating can sometimes be necessary to accelerate the reaction. Try warming the reaction mixture to 50-60°C.
Q4: During the workup of the acetylation reaction, the product is oily and difficult to crystallize. What is the cause?
A4: An oily product often indicates the presence of impurities, such as unreacted N-(2-hydroxyethyl)phthalimide or byproducts.
-
Thorough Washing: Ensure the product is washed thoroughly with cold water to remove any water-soluble impurities like acetic acid and pyridine.
-
Recrystallization: If the product remains oily, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can help in purification and crystallization.
-
Purity of Starting Material: The purity of the N-(2-hydroxyethyl)phthalimide used in the acetylation step is important. Impurities from the first step can carry over and affect the crystallization of the final product. Ensure the intermediate is sufficiently pure before proceeding.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base to prepare potassium phthalimide?
A1: Yes, other strong bases like potassium carbonate or sodium hydride can also be used to deprotonate phthalimide.[7][8] However, potassium hydroxide is a common and effective choice.[4][5]
Q2: Is it possible to perform this synthesis as a one-pot reaction?
A2: While it might be theoretically possible, a one-pot synthesis is not recommended. The conditions for the N-alkylation (polar aprotic solvent, heat) and the acetylation (anhydrous, often with a different catalyst) are distinct. Performing the synthesis in two separate steps with purification of the intermediate, N-(2-hydroxyethyl)phthalimide, generally leads to a purer final product and higher overall yield.
Q3: What are the expected spectroscopic data for N-(2-acetoxyethyl)phthalimide?
A3: Characterization of the final product is crucial for confirming its identity and purity.
| Spectroscopic Data | Expected Values |
| 1H NMR | Aromatic protons (phthalimide ring), triplet around 4.3 ppm (-CH2-O-), triplet around 3.9 ppm (-N-CH2-), and a singlet around 2.0 ppm (-CO-CH3). |
| 13C NMR | Carbonyl carbons (phthalimide and acetate), aromatic carbons, and aliphatic carbons of the ethyl chain. |
| IR Spectroscopy | Characteristic peaks for the imide carbonyls (~1770 and 1715 cm-1), ester carbonyl (~1740 cm-1), and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of N-(2-acetoxyethyl)phthalimide (C12H11NO4, MW: 233.22 g/mol ). |
Note: Exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Both steps of the synthesis should be performed in a well-ventilated fume hood, especially when working with DMF, pyridine, and acetic anhydride.
-
Handling of Reagents:
-
DMF: is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Acetic Anhydride: is corrosive and a lachrymator.
-
Pyridine: is flammable, has a strong, unpleasant odor, and is harmful if inhaled or ingested.
-
Strong Acids/Bases: Handle with care.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of N-2-Hydroxyethyl phthalimide. Available from: [Link]
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available from: [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
Reddit. Gabriel synthesis troubleshooting. Available from: [Link]
-
Semantic Scholar. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Available from: [Link]
- Google Patents. A method of modifying a macromolecular system.
-
Iraqi Academic Scientific Journals. chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Available from: [Link]
-
National Center for Biotechnology Information. N-(2-Methoxyethyl)phthalimide. Available from: [Link]
-
M. Canov. Chapter 22: Gabriel synthesis RNH2. Available from: [Link]
-
YouTube. Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
- Google Patents. Synthesis method of N-phthalimidoacetic acid.
-
Organic Chemistry Portal. Phthalimides. Available from: [Link]
-
PubChem. N-(2-Hydroxyethyl)phthalimide. Available from: [Link]
-
eScholarship.org. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Available from: [Link]
-
ResearchGate. Rotational isomers, NBO and spectral analyses of N-(2-hydroxyethyl) phthalimide based on quantum chemical calculations. Available from: [Link]
-
MDPI. Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available from: [Link]
-
DTIC. Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Available from: [Link]
-
University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
Thermo Scientific Alfa Aesar. N-(2-Hydroxyethyl)phthalimide, 98+%. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Chapter 22: Gabriel synthesis RNH2 [canov.jergym.cz]
- 6. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing decomposition of 2-Phthalimidoethyl acetate during reaction
Welcome to the technical support center for 2-Phthalimidoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during chemical reactions, ensuring the integrity of your experiments and the purity of your products.
Troubleshooting Guide: Unwanted Hydrolysis
This section addresses the most common issue encountered when using this compound: its decomposition into 2-phthalimidoethanol and an acetate byproduct.
Problem: My reaction is generating 2-Phthalimidoethanol as a significant byproduct.
The presence of 2-Phthalimidoethanol indicates the cleavage of the acetate ester group. This decomposition is almost always a result of hydrolysis, a reaction where water attacks the ester linkage. The rate of this hydrolysis is highly dependent on the reaction conditions, particularly pH and temperature.
Visualizing the Decomposition Pathway
The primary degradation route is the hydrolysis of the acetate ester, which can be catalyzed by either acid or base.
Caption: Primary decomposition pathway of this compound.
Root Cause Analysis and Solutions
To prevent this unwanted side reaction, a systematic evaluation of your experimental setup is necessary. The following troubleshooting workflow can help pinpoint the cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing decomposition.
Detailed Corrective Actions
1. pH Control is Critical
The stability of the acetate ester is highly pH-dependent. Both acidic and basic conditions can promote hydrolysis, but the mechanisms and severity differ.
-
Basic Conditions (Saponification): This is the most common cause of rapid decomposition. The hydroxide ion (or other strong nucleophilic bases) directly attacks the electrophilic carbonyl carbon of the ester. This process, known as saponification, is generally fast and irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which prevents the reverse reaction.[1][2][3]
-
Solution: Avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides. If a base is required for your primary reaction, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or mild inorganic bases (e.g., sodium bicarbonate, potassium carbonate) and maintain the lowest possible temperature.
-
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by water.[1][2][4] While typically slower than base-catalyzed hydrolysis, it can be a major issue if your reaction requires an acidic catalyst or generates acidic byproducts.
-
Solution: If acid is necessary, use the mildest acid possible (e.g., a Lewis acid instead of a strong Brønsted acid) at the lowest effective concentration. Buffer the reaction medium if possible. Running the reaction at a lower temperature will also slow the rate of hydrolysis.
-
2. Minimize Water Content
Water is a key reactant in the hydrolysis of the ester. Its presence, even in trace amounts, can lead to decomposition, especially under non-neutral pH or at elevated temperatures.
-
Solution: Employ rigorous anhydrous techniques.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly.
-
Ensure all reagents are anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
3. Control Reaction Temperature
Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solution: Conduct the reaction at the lowest temperature that allows your desired transformation to proceed at an acceptable rate. If the primary reaction is sluggish at room temperature, consider screening for a more active catalyst rather than simply increasing the heat.
Summary of Recommended Conditions
| Parameter | High-Risk Condition | Recommended Action to Prevent Decomposition |
| pH | Strong Base (pH > 9) or Strong Acid (pH < 4) | Maintain pH between 5-8. Use non-nucleophilic organic bases or weak inorganic bases if necessary. |
| Water Content | Use of non-anhydrous solvents/reagents | Use anhydrous solvents and reagents. Operate under an inert (N₂, Ar) atmosphere. |
| Temperature | > 50 °C | Run reaction at the lowest effective temperature, ideally at or below room temperature. |
| Choice of Base | NaOH, KOH, LiOH, Alkoxides | Use N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or NaHCO₃. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The primary and most significant decomposition pathway is the hydrolysis of the acetate ester functional group to yield 2-Phthalimidoethanol and acetic acid (or its conjugate base).[1][3][4]
Q2: How stable is the phthalimide group itself?
The phthalimide group is a very robust amine protecting group and is stable to a wide range of reaction conditions, including those that would readily cleave the acetate ester.[5][6] Its removal (deprotection) typically requires specific and harsh conditions, such as treatment with hydrazine (the Ing-Manske procedure) or strong acid/base hydrolysis at high temperatures, which are much more forcing than conditions that cause ester decomposition.[7][8][9]
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, it should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture. Storing it under an inert atmosphere is also recommended.
Q4: Can I use this compound in a Gabriel synthesis reaction?
This compound is often a product of reactions related to the Gabriel synthesis, where the phthalimide group is used to protect a primary amine.[7][9][10] For example, it could be synthesized from 2-bromoethyl acetate and potassium phthalimide. The molecule itself could be used in subsequent reactions, provided the conditions are controlled to prevent hydrolysis of the acetate group as described in this guide.
Q5: How can I monitor the decomposition of this compound during my reaction?
You can monitor the progress of your reaction and check for decomposition using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against a standard of 2-Phthalimidoethanol. The appearance of a new spot corresponding to the alcohol byproduct indicates decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect and quantify the starting material, desired product, and the 2-Phthalimidoethanol byproduct (MW: 191.18 g/mol ) and acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to 2-Phthalimidoethanol in the ¹H NMR spectrum of a crude reaction sample is a clear indicator of decomposition.
Example Protocol: A General Reaction Under Stability-Preserving Conditions
This hypothetical protocol illustrates the application of the principles discussed above for a reaction involving this compound where a base is required.
Reaction: Alkylation of a phenol with an alkyl halide using this compound as the solvent (assuming it has suitable properties for this hypothetical reaction).
-
Preparation (Anhydrous Conditions):
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and flush the system with dry nitrogen gas for 15 minutes.
-
-
Reagents:
-
Use anhydrous this compound as the solvent.
-
Use anhydrous phenol and the desired alkyl halide.
-
Use anhydrous potassium carbonate (K₂CO₃), a mild inorganic base, instead of NaOH or KOH.
-
-
Procedure:
-
To the reaction flask under a positive pressure of nitrogen, add the anhydrous phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous this compound via syringe.
-
Stir the suspension at room temperature (20-25 °C) for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise over 15 minutes.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS. Avoid heating unless absolutely necessary.
-
-
Work-up:
-
Upon completion, cool the reaction mixture (if heated) to room temperature.
-
Quench the reaction by adding cold, deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
By carefully controlling the choice of base, temperature, and water content, this protocol minimizes the risk of hydrolyzing the this compound solvent.
References
- Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.
- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- de Oliveira, G. G., et al. (2005). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed.
- Organic Chemistry Portal. Protective Groups.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
- Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester...
- Hu, Y., et al. (2006). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. PMC - NIH.
- Organic Chemistry Portal. Phthalimides.
- Wikipedia. Gabriel synthesis.
- NROChemistry. Gabriel Synthesis: Mechanism & Examples.
- Chemistry Steps. The Gabriel Synthesis of Primary Amines.
- Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
- Patil, A. G., et al. Note Protection of amino group as N-phthaly\ derivative using microwave irradiation.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Phthalimides [organic-chemistry.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Phthalimidoethyl Acetate Synthesis
Welcome to the technical support guide for the synthesis of 2-Phthalimidoethyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a deeper understanding of the catalytic principles governing this important transformation. Our goal is to move beyond simple procedural lists and empower you with the causal knowledge needed to optimize your synthesis, anticipate challenges, and efficiently achieve high-yield, high-purity results.
Section 1: Synthesis Overview: A Two-Step Pathway
The most common and reliable route to this compound (also known as N-(2-Acetoxyethyl)phthalimide) is a two-step process.[1] First, a protected amino alcohol, N-(2-Hydroxyethyl)phthalimide, is synthesized. This intermediate is then acetylated to yield the final ester product. Understanding each step is crucial for overall success.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
This guide will focus primarily on the critical second step: the catalytic acetylation of N-(2-Hydroxyethyl)phthalimide, as catalyst selection is paramount for optimizing yield, purity, and reaction efficiency.
Section 2: Catalyst Selection for Esterification
The choice of catalyst for the acylation of the primary alcohol in N-(2-Hydroxyethyl)phthalimide dictates the reaction conditions, potential side products, and purification strategy. Below, we address the most common catalyst classes in a question-and-answer format.
Question: What are the primary catalyst types for acetylating N-(2-Hydroxyethyl)phthalimide, and how do they work?
Answer: There are three main classes of catalysts suitable for this esterification, each with a distinct mechanism and ideal use case.
-
Nucleophilic Catalysts (e.g., DMAP, Pyridine): 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst. It operates by first reacting with the acylating agent (acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, making it readily attacked by the alcohol of your substrate. This is often the fastest and most efficient method for sterically unhindered alcohols.[2]
-
Brønsted Acid Catalysts (e.g., H₂SO₄, p-TsOH): Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyze the reaction by protonating the carbonyl oxygen of acetic acid (often formed in situ or used as the reagent), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a classic Fischer-Speier esterification mechanism. While effective, it is an equilibrium-controlled process and can require harsher conditions (heat, water removal) and may lead to side reactions if the substrate is sensitive.[3][4]
-
Lewis Acid Catalysts (e.g., Bi(OTf)₃, Sc(OTf)₃): Lewis acids, such as bismuth triflate, activate the acylating agent by coordinating to a carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and promoting the reaction. These catalysts are often milder than strong Brønsted acids and can be highly effective in low catalytic loadings.[2]
Data Summary: Catalyst Comparison
| Catalyst | Typical Loading (mol%) | Acylating Agent | Solvent | Temp (°C) | Key Considerations (Pros & Cons) |
| DMAP | 0.5 - 10% | Acetic Anhydride | DCM, MeCN, THF | 0 - 25 | Pros: Very high reaction rates, mild conditions, not equilibrium-limited.[2] Cons: Can be toxic, requires careful removal during work-up. |
| H₂SO₄ / p-TsOH | 1 - 5% | Acetic Acid / Anhydride | Toluene, Hexane | 80 - 110 | Pros: Inexpensive and readily available. Cons: Equilibrium reaction requires water removal (e.g., Dean-Stark)[4], harsh conditions can cause degradation, difficult to remove. |
| Bi(OTf)₃ | 0.1 - 2% | Acetic Anhydride | MeCN, DCM | 25 - 50 | Pros: Highly efficient at low loadings, milder than strong acids, good functional group tolerance.[2] Cons: More expensive than traditional acid catalysts. |
Section 3: Troubleshooting Guide
This section addresses specific experimental failures you may encounter.
Issue 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows a low yield of this compound and significant unreacted N-(2-Hydroxyethyl)phthalimide. What are the likely causes and solutions?
Answer: Low conversion is a common issue that can typically be traced to one of four areas:
-
Cause A: Inactive Catalyst or Reagents.
-
Why it happens: Acetic anhydride is highly susceptible to hydrolysis if exposed to atmospheric moisture, degrading to acetic acid, which is a much less effective acylating agent under non-acid-catalyzed conditions. Similarly, catalysts like DMAP can degrade over time. The quality of your starting alcohol, N-(2-Hydroxyethyl)phthalimide, is also critical; impurities can inhibit the catalyst.
-
Troubleshooting Steps:
-
Always use a freshly opened bottle of acetic anhydride or purify it by distillation before use.
-
Ensure your N-(2-Hydroxyethyl)phthalimide is pure and completely dry. Its melting point should be sharp, around 126-128 °C.
-
Use a high-purity grade of your chosen catalyst. If using DMAP, ensure it is a white, free-flowing solid.
-
-
-
Cause B: Equilibrium Limitations (Acid Catalysis).
-
Why it happens: If you are using a Brønsted acid catalyst (H₂SO₄, p-TsOH) with acetic acid or wet acetic anhydride, the reaction is reversible. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[4]
-
Troubleshooting Steps:
-
Switch to acetic anhydride as the acylating agent, as it is not an equilibrium process.
-
If using acetic acid, employ a method to remove water as it forms, such as a Dean-Stark apparatus with a suitable solvent like toluene.[4]
-
Increase the molar excess of the acylating agent to 2-3 equivalents to drive the reaction forward.
-
-
-
Cause C: Insufficient Catalyst Loading or Reaction Time.
-
Why it happens: While catalytic, the reaction rate is dependent on the catalyst concentration. Too little catalyst will result in a sluggish reaction that may not reach completion in a reasonable timeframe.
-
Troubleshooting Steps:
-
For a first attempt with a DMAP-type catalyst, start with a higher loading (e.g., 5-10 mol%). This can be optimized and reduced in subsequent runs.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). Do not rely solely on a literature-prescribed reaction time. Continue the reaction until the starting material is consumed.
-
-
Issue 2: Formation of Unknown Impurities
Question: My reaction appears to work, but I see several significant side-product spots on my TLC plate that are difficult to separate from the desired product. What could these be?
Answer: Side product formation is often linked to overly harsh reaction conditions or the presence of reactive impurities.
-
Potential Side Product A: Di-acetylated Dimer.
-
Why it happens: In some related syntheses, side products have been identified where two precursor molecules react.[5] While less common in simple acetylation, impurities in the starting material could potentially lead to dimer formation.
-
Mitigation Strategy: The most effective solution is rigorous purification of the N-(2-Hydroxyethyl)phthalimide starting material before the esterification step. Recrystallization is often effective.
-
-
Potential Side Product B: Degradation Products.
-
Why it happens: Using high temperatures (>100 °C) with strong acid catalysts can lead to charring or decomposition of the phthalimide moiety. The reaction mixture darkening significantly is a key indicator of this issue.[5]
-
Mitigation Strategy:
-
Switch to a milder catalytic system that operates at room temperature, such as DMAP/acetic anhydride.[2]
-
If an acid catalyst is necessary, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
-
-
Section 4: Detailed Experimental Protocol (DMAP-Catalyzed)
This protocol provides a reliable, self-validating method for the synthesis of this compound, grounded in established high-efficiency acylation chemistry.[2]
Objective: To synthesize this compound from N-(2-Hydroxyethyl)phthalimide using a DMAP-catalyzed acetylation with acetic anhydride.
Materials:
-
N-(2-Hydroxyethyl)phthalimide (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(2-Hydroxyethyl)phthalimide (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add triethylamine (1.5 eq), DMAP (0.05 eq), and finally, add acetic anhydride (1.2 eq) dropwise via syringe. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the acetic acid byproduct, preventing it from protonating and deactivating the DMAP catalyst.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove DMAP and Et₃N)
-
Saturated NaHCO₃ (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel to yield pure this compound as a white solid.
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I choose between acetic anhydride and acetyl chloride as the acetylating agent? A1: Acetic anhydride is generally preferred for this synthesis. Acetyl chloride is more reactive but produces HCl as a byproduct, which requires a stoichiometric amount of a non-nucleophilic base (like triethylamine) to neutralize. Acetic anhydride is easier to handle, and its acetic acid byproduct is less corrosive and can be managed by the base as described in the protocol.
Q2: Can this reaction be performed without any catalyst? A2: Acetylation of a primary alcohol with acetic anhydride without a catalyst is possible but extremely slow, often requiring high temperatures and very long reaction times. The use of a catalyst is essential for achieving an efficient and practical transformation.
Q3: How can I effectively monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most common and effective method. The product, this compound, is significantly less polar than the starting alcohol, N-(2-Hydroxyethyl)phthalimide. On a silica gel plate, the product will have a much higher Rf value. Staining with potassium permanganate can help visualize both spots if they are not UV-active.
Section 6: Mechanistic Insights
Understanding the reaction mechanism provides the deepest level of insight, allowing for rational optimization. The DMAP-catalyzed pathway is a prime example of efficient organocatalysis.
DMAP-Catalyzed Acetylation Mechanism
Caption: Catalytic cycle for the DMAP-mediated acetylation of an alcohol.
This cycle illustrates how a small amount of DMAP can rapidly turn over many molecules of substrate. The key is the formation of the highly reactive N-acetylpyridinium salt (Step 1), which dramatically accelerates the rate-limiting nucleophilic attack by the alcohol (Step 2).
References
-
Gajda, T., Koziara, A., Osowska-Pacewicka, K., & Zawadzki, S. (2001). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE. Organic Process Research & Development, 5(4), 439-442. [Link]
-
Yang, J. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Fine Chemical Intermediates. [Link]
-
PrepChem. (n.d.). Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
AIP Publishing. (2021). Synthesis of n-β -Hydroxyethylphthalimide and n-Hydroxymethylphthalimide Complex Ethers with Halogen Acetic. AIP Conference Proceedings 2365, 020015. [Link]
Sources
Technical Support Center: Monitoring N-(2-acetoxyethyl)phthalimide Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of N-(2-acetoxyethyl)phthalimide synthesis. Here, we address common challenges with practical, field-tested solutions grounded in chemical principles.
Part 1: Troubleshooting Guide
This section is designed to resolve specific experimental issues encountered during the TLC monitoring of the N-(2-acetoxyethyl)phthalimide synthesis.
Scenario 1: Poor Separation of Spots (Reactant and Product Rf Values are Too Close)
Question: I'm running a TLC of my N-(2-acetoxyethyl)phthalimide reaction, but the spots for my starting material, N-(2-hydroxyethyl)phthalimide, and my product are almost overlapping. How can I improve the separation to accurately gauge reaction completion?
Answer:
This is a common issue stemming from a suboptimal mobile phase composition. The polarity of the eluent is not sufficient to differentiate between the slightly different polarities of the starting material and the product.
Causality: N-(2-hydroxyethyl)phthalimide is a polar molecule due to the hydroxyl group, which can form hydrogen bonds with the silica gel stationary phase. The product, N-(2-acetoxyethyl)phthalimide, is less polar because the hydroxyl group has been acetylated. To achieve better separation, you need to fine-tune the eluent system to exploit this polarity difference.
Step-by-Step Solution:
-
Decrease Solvent Polarity: If your spots are running too high up the plate (high Rf values), your solvent system is likely too polar.[1] A common eluent for this separation is a mixture of ethyl acetate and hexane. Start by decreasing the proportion of the more polar solvent, ethyl acetate. For instance, if you are using a 1:1 ethyl acetate/hexane mixture, try changing to 1:2 or 1:3.
-
Systematic Solvent Screening: Prepare a series of developing solvents with varying polarities. A systematic approach is to test mixtures like 20%, 30%, and 40% ethyl acetate in hexane.
-
Utilize a Co-spot: To definitively identify which spot is which, use a three-lane spotting pattern on your TLC plate:
-
Lane 1: Spot your starting material (N-(2-hydroxyethyl)phthalimide).
-
Lane 2: Spot your reaction mixture.
-
Lane 3: Co-spot both the starting material and the reaction mixture in the same location. If the reaction is proceeding, you should see the spot corresponding to the starting material diminish in intensity in Lane 2, and a new spot (the product) appearing. The co-spot lane will help confirm the relative positions of the two spots.[2]
-
| Parameter | N-(2-hydroxyethyl)phthalimide (Starting Material) | N-(2-acetoxyethyl)phthalimide (Product) |
| Polarity | More Polar | Less Polar |
| Interaction with Silica | Stronger | Weaker |
| Expected Rf | Lower | Higher |
Scenario 2: Streaking of Spots on the TLC Plate
Question: My spots, particularly the one from the reaction mixture, are appearing as long streaks rather than distinct spots. What causes this and how can I fix it?
Answer:
Streaking on a TLC plate can be attributed to several factors, most commonly sample overloading, the presence of highly acidic or basic compounds, or insolubility of the sample in the eluent.[1][3][4]
Causality & Solutions:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[4] The stationary phase becomes saturated, leading to a continuous "bleeding" of the compound up the plate.
-
Acidic Impurities: The synthesis of N-(2-acetoxyethyl)phthalimide can sometimes be carried out in the presence of acidic catalysts or result in acidic byproducts. Silica gel is slightly acidic, and interactions between acidic compounds and the stationary phase can cause streaking.[4]
-
Solution: Add a small amount (0.5-1%) of acetic acid to your developing solvent.[4] This can help to suppress the ionization of acidic impurities and lead to sharper spots.
-
-
Incomplete Dissolution: If your sample does not fully dissolve in the mobile phase as it moves up the plate, it can result in a streak.
-
Solution: Ensure the solvent used to dissolve your sample for spotting is volatile and that the spot is completely dry before placing the plate in the developing chamber.
-
Workflow for Diagnosing TLC Streaking```dot
graph TD { A[Start: Streaking Observed] --> B{Is the sample solution highly concentrated?}; B -->|Yes| C[Dilute sample and re-spot]; B -->|No| D{Is the starting material or product known to be acidic/basic?}; D -->|Yes| E[Add a modifier to the eluent (e.g., 1% acetic acid)]; D -->|No| F[Check for sample insolubility in the eluent]; C --> G[Re-run TLC]; E --> G; F --> G; G --> H{Is streaking resolved?}; H -->|Yes| I[End]; H -->|No| J[Consider alternative stationary phase (e.g., alumina)]; }
Caption: Diagnostic workflow for product decomposition during workup.
Q4: I don't see any spots on my TLC plate, even under UV light. What should I do?
A4:
There are several potential reasons for not seeing any spots on your TLC plate. [1][3]
-
Compound is not UV-Active: While phthalimides are generally UV-active, it's possible at very low concentrations they are difficult to see. [5][6] * Solution: Use a chemical stain. A potassium permanganate stain is a good general-purpose choice for organic compounds. [7]p-Anisaldehyde is another excellent multipurpose stain. [8]* Sample is Too Dilute: The concentration of your compound on the plate might be below the limit of detection. [1][6] * Solution: Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between each application. [3]Alternatively, prepare a more concentrated solution of your reaction mixture for spotting.
-
Reaction Failure: It's possible that the reaction has not proceeded at all, or that your starting material has decomposed.
-
Solution: Always run a standard of your starting material on the same plate to confirm it is visible. If the starting material spot is also absent, there may be an issue with your TLC technique or visualization method.
-
References
-
F. Fun, H.-K. (2008). N-(2-Methoxyethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1058. Available at: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available at: [Link]
-
Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(1), 243-249. Available at: [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
-
Tucker, J. A., et al. (2016). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. eScholarship, University of California. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. Available at: [Link]
-
Canov, M. Chapter 22: Gabriel synthesis RNH2. Available at: [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
LookChem. N-(2-Hydroxyethyl)phthalimide. Available at: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available at: [Link]
-
de Oliveira, M. C. F., et al. (2004). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. Applied Biochemistry and Biotechnology, 113-116, 849-860. Available at: [Link]
-
Papchem Lifesciences. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4. Available at: [Link]
-
Pearson+. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halide.... Available at: [Link]
-
PubChem. N-(2-Hydroxyethyl)phthalimide. Available at: [Link]
- Google Patents. (2021). CN113372256A - Synthesis method of N-phthalimidoacetic acid.
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Available at: [Link]
-
University of Baghdad. Chapter (III) Synthesis and Polymerization of 2-(N-Phthalimido) Ethyl Methacrylate Monomer. Available at: [Link]
-
MDPI. (2013). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 18(10), 12561-12570. Available at: [Link]
-
ResearchGate. Thin Layer Chromatography and Phthalimides. Available at: [Link]
-
Royal Society of Chemistry. (2019). Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution, vapour and in vitro. RSC Advances, 9(45), 26039-26045. Available at: [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Available at: [Link]
-
Scilit. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. Available at: [Link]
-
PubMed Central. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PLOS ONE, 17(9), e0274183. Available at: [Link]
-
ResearchGate. (2025, August 7). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. Available at: [Link]
Sources
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- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Primary Amine Synthesis: A Comparative Analysis of 2-Phthalimidoethyl Acetate and Alternative Reagents
Primary amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their nucleophilic nature and ability to participate in a multitude of chemical transformations make them indispensable synthons. However, the seemingly straightforward task of introducing a primary amino group can be fraught with challenges, most notably the propensity for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.
This guide provides an in-depth technical comparison of various methods for primary amine synthesis, with a particular focus on the utility of 2-phthalimidoethyl acetate within the context of the Gabriel synthesis. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of this classical approach against modern alternatives, including the Staudinger reduction, Hofmann and Curtius rearrangements, and reductive amination. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most appropriate synthetic strategy for their specific needs.
The Gabriel Synthesis: A Time-Tested Strategy for Clean Primary Amine Formation
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a cornerstone of primary amine synthesis due to its elegant solution to the over-alkylation problem.[1][2] The method relies on the use of a phthalimide anion as a surrogate for the ammonia anion (NH₂⁻). The bulky phthalimide group effectively prevents multiple alkylations at the nitrogen center.[3][4]
The overall transformation involves two key steps:
-
N-Alkylation of Potassium Phthalimide: The acidic N-H proton of phthalimide (pKa ≈ 8.3) is readily deprotonated by a base like potassium hydroxide to form potassium phthalimide, a potent nucleophile.[3] This anion then undergoes an Sₙ2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[5]
-
Deprotection: The primary amine is liberated from the N-alkylphthalimide intermediate. While harsh acidic or basic hydrolysis can be employed, the most common and milder method is the Ing-Manske procedure, which utilizes hydrazine to cleave the phthalimide group, yielding the desired primary amine and a stable phthalhydrazide byproduct.[1][2]
This compound: A Versatile Reagent for Introducing the Aminoethyl Moiety
This compound is a valuable reagent that serves as a protected form of 2-aminoethanol. Its structure incorporates the key phthalimide protecting group, making it an ideal substrate for Gabriel-type reactions where the introduction of a 2-aminoethyl group is desired. The acetate group can be hydrolyzed post-synthesis if the free alcohol is required.
While direct experimental data on the use of this compound in a classical Gabriel alkylation is less common in readily available literature, its application can be inferred from its use as a protecting group for dopamine, a critical neurotransmitter. In this context, the phthaloyl group protects the amine during other chemical transformations.[6] The synthesis of related compounds, such as N-(2-methoxyethyl)phthalimide, further demonstrates the utility of phthalimides in protecting and introducing functionalized ethylamine synthons.[6]
The general workflow for utilizing a phthalimido-protected starting material like this compound would involve its deprotection to reveal the primary amine.
Caption: General workflow of the Gabriel synthesis.
Alternative Strategies for Primary Amine Synthesis: A Comparative Overview
While the Gabriel synthesis is a robust method, several other powerful techniques have been developed for the preparation of primary amines. The choice of method often depends on the starting material availability, functional group tolerance, and desired scale of the reaction.
The Staudinger Reduction: Mild Conversion of Azides to Amines
The Staudinger reduction, discovered by Hermann Staudinger in 1919, offers a remarkably mild and chemoselective method for the synthesis of primary amines from organic azides.[7][8] The reaction involves the treatment of an azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the primary amine and a phosphine oxide byproduct.[7][9]
The key advantages of the Staudinger reduction are its exceptional functional group tolerance and the mild reaction conditions, often proceeding at room temperature.[10] This makes it particularly suitable for the synthesis of complex molecules with sensitive functional groups.
Caption: General workflow of the Staudinger reduction.
The Hofmann and Curtius Rearrangements: Carbon Deletion Pathways to Amines
The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with one fewer carbon atom.[11][12] Both reactions proceed through a common isocyanate intermediate.[13][14]
-
Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (typically bromine) and a strong base.[15][16] The amide is converted to an N-haloamide, which then rearranges to an isocyanate. Subsequent hydrolysis yields the primary amine.[17]
-
Curtius Rearrangement: In this reaction, an acyl azide, typically prepared from a carboxylic acid, undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas.[15][18] The isocyanate is then trapped with a nucleophile, such as water, to yield the primary amine.[10]
A key advantage of these rearrangements is the ability to synthesize amines that are not easily accessible through other methods. The Curtius rearrangement, in particular, is known for its tolerance of a wide range of functional groups and retention of stereochemistry.[10]
Caption: Comparison of Hofmann and Curtius rearrangement pathways.
Reductive Amination: A Versatile and Atom-Economical Approach
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[5] For the synthesis of primary amines, a ketone or aldehyde is reacted with ammonia in the presence of a reducing agent.[19][20] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[5]
A significant advantage of reductive amination is its "one-pot" nature, which simplifies the experimental procedure and often leads to high yields.[21] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the imine in the presence of the starting carbonyl compound.[22]
Caption: General workflow for reductive amination.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison of these methods, the following table summarizes key performance indicators based on literature data. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrate and experimental setup.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine | 50-90[2] | Avoids over-alkylation; reliable for primary amines. | Harsh deprotection conditions; limited to primary alkyl halides; phthalhydrazide byproduct can be difficult to remove.[1] |
| Staudinger Reduction | Organic Azide | Triphenylphosphine, Water | 80-99[7][10] | Very mild conditions; excellent functional group tolerance. | Stoichiometric phosphine oxide byproduct; azides can be explosive. |
| Hofmann Rearrangement | Primary Amide | Bromine, Strong Base | 40-90[11][17] | Access to amines with one less carbon; good for aryl amines. | Use of hazardous bromine; can have low yields for long-chain aliphatic amides.[17] |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Acyl Azide (DPPA or NaN₃) | 70-95[10][18] | Wide substrate scope; retention of stereochemistry; mild one-pot procedures available. | Acyl azides can be explosive; requires careful handling. |
| Reductive Amination | Ketone or Aldehyde | Ammonia, Reducing Agent (e.g., NaBH₃CN) | 70-99[19][20] | One-pot procedure; high yields; versatile for primary, secondary, and tertiary amines. | Can be challenging for sterically hindered ketones; requires careful control of pH.[22] |
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for each of these key synthetic transformations are provided below.
Gabriel Synthesis of a Primary Amine
Materials:
-
Potassium phthalimide
-
Primary alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add the primary alkyl halide (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add an equal volume of dilute HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution and extract the primary amine with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified primary amine.
Staudinger Reduction of an Azide
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure: [7]
-
Dissolve the organic azide (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the cessation of nitrogen evolution and the disappearance of the starting azide by TLC.
-
Add water (10 eq) to the reaction mixture and continue stirring for another 2-4 hours to hydrolyze the iminophosphorane.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the amine from triphenylphosphine oxide.
Hofmann Rearrangement of a Primary Amide
Materials:
-
Primary amide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure: [11]
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0 °C) solution of NaOH (4.0 eq) in water.
-
In a separate flask, dissolve the primary amide (1.0 eq) in a suitable solvent (e.g., dioxane/water).
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the primary amine with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or crystallization.
Curtius Rearrangement of a Carboxylic Acid (One-Pot Procedure)
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol
-
Toluene
Procedure: [10]
-
To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting Boc-protected amine can be deprotected using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the primary amine.
Reductive Amination of a Ketone
Materials:
-
Ketone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
Procedure: [22]
-
Dissolve the ketone (1.0 eq) in methanol.
-
Add the ammonia solution (10-20 eq) to the ketone solution.
-
Adjust the pH of the mixture to 6-7 by adding glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting ketone by TLC.
-
Quench the reaction by carefully adding dilute HCl until the gas evolution ceases.
-
Make the solution basic with NaOH and extract the amine with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine.
Conclusion
The synthesis of primary amines is a fundamental transformation in organic chemistry, and a variety of reliable methods are at the disposal of the modern chemist. The choice of the optimal method hinges on a careful consideration of the starting materials, the desired product's structure and functional group compatibility, and practical considerations such as reaction conditions and scalability.
The Gabriel synthesis , particularly with functionalized reagents like This compound , offers a classic and dependable route to primary amines, effectively circumventing the common issue of over-alkylation. However, its often harsh deprotection conditions can be a limitation.
For substrates with sensitive functional groups, the Staudinger reduction provides an exceptionally mild and chemoselective alternative. The Hofmann and Curtius rearrangements offer unique pathways for the synthesis of amines with a truncated carbon skeleton, with the Curtius rearrangement being particularly versatile and stereoretentive. Finally, reductive amination stands out as a highly efficient and atom-economical one-pot procedure that is broadly applicable to a wide range of carbonyl compounds.
By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and effectively construct the primary amine-containing molecules that are vital to their research and development endeavors.
References
Sources
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A Comparative Guide to Amine Synthesis: Unveiling the Advantages of 2-Phthalimidoethyl Acetate in the Gabriel Synthesis
For professionals in chemical research and drug development, the synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic and robust method, offers a reliable pathway to primary amines, effectively circumventing the common issue of over-alkylation that plagues direct alkylation of ammonia.[1][2][3][4] This guide provides an in-depth technical comparison of using 2-phthalimidoethyl acetate as a substrate in the Gabriel synthesis, contrasting its performance and handling with traditional alternatives. We will explore the causality behind its advantages and provide validated experimental protocols to support its application.
The Gabriel Synthesis: A Mechanistic Overview
The Gabriel synthesis is a two-step process for converting primary alkyl halides into primary amines.[5] It relies on phthalimide as a protected form of ammonia. The N-H bond of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base, such as potassium hydroxide or potassium carbonate, forming the nucleophilic phthalimide anion.[1] This anion then displaces a halide from an alkyl halide in a classic SN2 reaction. The final step involves the deprotection of the resulting N-alkylphthalimide to release the desired primary amine.
Historically, this deprotection required harsh conditions, such as strong acid or base hydrolysis, which limited the reaction's scope for substrates with sensitive functional groups.[6][7] The development of the Ing-Manske procedure, which uses hydrazine (N₂H₄) for cleavage under milder, neutral conditions, significantly broadened the utility of this synthesis.[5][6][8]
Caption: General workflow of the Gabriel synthesis via the Ing-Manske procedure.
Introducing this compound: A Superior Reagent for 2-Aminoethanol Synthesis
2-Aminoethanol is a critical building block in pharmaceuticals and material science. Its synthesis via the Gabriel pathway requires a C2 electrophile. While seemingly straightforward, the choice of this electrophile has significant implications for reaction efficiency, safety, and purification.
This compound (CAS 5466-90-0) is an N-alkylated phthalimide derivative where the alkyl group is a 2-acetoxyethyl moiety.[9][10] Rather than being used as the electrophile in the SN2 step, it represents the stable, purified intermediate after the alkylation of phthalimide with a 2-haloethyl acetate. However, its true value lies when we compare the overall synthetic route to 2-aminoethanol starting from this intermediate versus starting from more conventional C2 electrophiles.
Comparative Analysis: The Strategic Advantage
The primary advantage of a synthetic strategy involving this compound lies in its ability to circumvent the issues associated with common alternatives like 2-bromoethylamine or 2-chloroethanol.
| Parameter | Route via this compound | Route via 2-Bromoethylamine HBr | Route via 2-Chloroethanol |
| Starting Reagent | 2-Haloethyl acetate | 2-Bromoethylamine hydrobromide | 2-Chloroethanol |
| Handling & Safety | Excellent: Uses stable liquid (haloethyl acetate) and solid (phthalimide) precursors. The intermediate is a stable, crystalline solid (m.p. 85.5-86 °C).[9] | Poor: 2-Bromoethylamine is a lachrymator and toxic.[11] The hydrobromide salt is easier to handle but hygroscopic. | Moderate: 2-Chloroethanol is toxic and readily absorbed through the skin. |
| Key Challenge | Requires final deprotection of both phthalimide and acetate groups. | Potential for side reactions due to the free amine if not properly handled; reagent instability. | The free hydroxyl group can compete in side reactions (e.g., elimination, O-alkylation). |
| Yield Efficiency | High: The protected hydroxyl group in the haloethyl acetate precursor prevents side reactions, leading to a clean SN2 alkylation and high yields of the intermediate.[12] | Variable: Yields can be compromised by the reagent's instability and potential for side reactions. | Lower: Risk of elimination to form vinyl ether or O-alkylation of phthalimide leads to lower yields of the desired N-alkylated product. |
| Purification | Simplified: The intermediate is a solid that can be easily purified by recrystallization. Deprotection byproducts are readily separable. | Challenging: Purification of the N-alkylated intermediate can be difficult due to polar byproducts. | Difficult: Separation of N-alkylated and O-alkylated products is often challenging. |
| Synthetic Flexibility | High: The acetate and phthalimide groups can be removed simultaneously or sequentially, offering greater control in complex syntheses. | Low: Limited to the direct formation of the ethylamine moiety. | Low: The unprotected hydroxyl group limits subsequent transformations. |
The Causality Behind the Advantages:
-
In-Situ Protection: The acetate group on the halo-precursor acts as a robust protecting group for the hydroxyl function. This is the critical design choice. It prevents the oxygen from acting as a competing nucleophile and eliminates the possibility of base-induced elimination reactions that are common with 2-haloethanols. This ensures the phthalimide anion attacks exclusively at the carbon center, leading to a cleaner reaction and higher yield of the key intermediate, N-(2-acetoxyethyl)phthalimide.
-
Enhanced Safety and Stability: Direct synthesis of primary amines often involves hazardous reagents.[11] By using a stable, liquid precursor like 2-chloroethyl acetate and forming a crystalline, easy-to-handle solid intermediate, the overall process safety is significantly enhanced compared to using toxic and lachrymatory 2-bromoethylamine.[11]
-
Streamlined Purification: The high crystallinity of N-(2-acetoxyethyl)phthalimide allows for straightforward purification via recrystallization. This step ensures that the material carried forward to the final deprotection is of high purity, which is paramount in multi-step syntheses, particularly in drug development.
Caption: Logical workflow comparing the synthesis of 2-aminoethanol precursors.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationales.
Protocol 1: Synthesis of N-(2-Acetoxyethyl)phthalimide
This protocol details the SN2 reaction to form the key intermediate.
Materials:
-
Potassium Phthalimide (1.0 eq)
-
2-Chloroethyl acetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask. Dimethylformamide is an excellent polar aprotic solvent for SN2 reactions.[2][6][7]
-
Add 2-chloroethyl acetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure N-(2-acetoxyethyl)phthalimide as white crystals. An expected yield is typically in the range of 85-95%.
Protocol 2: Deprotection to form 2-Aminoethanol Hydrochloride
This protocol describes the simultaneous acidic hydrolysis of both the phthalimide and acetate groups.
Materials:
-
N-(2-Acetoxyethyl)phthalimide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, suspend N-(2-acetoxyethyl)phthalimide (1.0 eq) in a mixture of concentrated HCl and water (e.g., a 1:1 v/v ratio).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours. The solid will gradually dissolve.
-
During reflux, phthalic acid will precipitate out as a white solid upon cooling.
-
Cool the reaction mixture in an ice bath to maximize the precipitation of phthalic acid.
-
Remove the phthalic acid by vacuum filtration.
-
Transfer the filtrate to a clean flask and concentrate it under reduced pressure (rotary evaporator) to remove water and excess HCl.
-
The resulting crude solid is 2-aminoethanol hydrochloride. It can be further purified by recrystallization from an ethanol/ether mixture.
Note on Alternative Deprotection: For substrates sensitive to strong acid, a two-step deprotection can be employed. First, hydrazinolysis (Protocol 1, using hydrazine instead of HCl) to cleave the phthalimide group, followed by basic hydrolysis (e.g., using NaOH) to saponify the acetate ester. An exceptionally mild method using sodium borohydride in isopropanol has also been reported for cleaving the phthalimide group without affecting other sensitive functionalities.[13][14]
Conclusion
For the synthesis of 2-aminoethanol and its derivatives via the Gabriel pathway, utilizing a strategy that proceeds through the N-(2-acetoxyethyl)phthalimide intermediate offers clear and compelling advantages over traditional methods. The use of a precursor with a protected hydroxyl group, such as 2-chloroethyl acetate, leads to a cleaner, higher-yielding alkylation step. The resulting solid intermediate is safe to handle and easy to purify. This approach enhances process safety, simplifies purification, and provides a more robust and reliable route to a crucial synthetic building block, making it a superior choice for researchers in academic and industrial settings.
References
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The Gabriel Synthesis - Chemistry Steps. Chemistry Steps. [Link]
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Gabriel synthesis - Wikipedia. Wikipedia. [Link]
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Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. [Link]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
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Gabriel Synthesis: Mechanism & Examples - NROChemistry. NROChemistry. [Link]
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The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
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An exceptionally mild deprotection of phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. BYJU'S. [Link]
-
An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? | ResearchGate. ResearchGate. [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. Chemistry Notes. [Link]
-
Gabriel Synthesis | Overview & Research Examples - Perlego. Perlego. [Link]
-
Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E. [Link]
-
Why 2° or 3° alkyl halides do not undergo Gabriel phthalimide synthesis but 2° halides with ester group on one side undergo Gabriel phthalimide synthesis for formation of compounds like Alanine or phenylalanine ? : r/chemistry - Reddit. Reddit. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. National Institutes of Health. [Link]
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Gabriel Phthalimide Synthesis Mechanism - Unacademy. Unacademy. [Link]
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Gabriel Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. MedSchoolCoach. [Link]
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Gabriel Amine Synthesis - YouTube. YouTube. [Link]
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How can I increase the yield of this compound? - ResearchGate. ResearchGate. [Link]
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A Comparative Guide to the Structural Validation of Synthesized N-(2-acetoxyethyl)phthalimide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-acetoxyethyl)phthalimide is a key intermediate in the synthesis of various biologically active molecules and serves as a crucial building block in medicinal chemistry. Its proper synthesis and, more importantly, the rigorous validation of its chemical structure are paramount to ensure the integrity and reproducibility of downstream applications. This guide provides a comprehensive comparison of the essential analytical techniques employed to confirm the successful synthesis of N-(2-acetoxyethyl)phthalimide, offering insights into the causality behind experimental choices and presenting supporting data for each method.
The synthesis of N-(2-acetoxyethyl)phthalimide is typically achieved through a two-step process. The first step involves the reaction of phthalic anhydride with 2-aminoethanol to form N-(2-hydroxyethyl)phthalimide.[1][2][3][4] This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product. A common synthetic route involves the direct reaction of phthalic anhydride and an appropriate amine in a microwave synthesizer.[1] Another approach involves dissolving phthalic anhydride and 2-methoxyethylamine in acetic acid and heating the mixture.[5]
A foundational method for synthesizing primary amines, known as the Gabriel synthesis, utilizes potassium phthalimide to convert primary alkyl halides into primary amines.[6][7][8][9] This method is advantageous as it prevents over-alkylation, a common issue with direct alkylation of ammonia.[8][9]
This guide will delve into the multifaceted approach of structural validation, comparing the utility of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) in unequivocally identifying N-(2-acetoxyethyl)phthalimide.
Comparative Analysis of Structural Validation Techniques
A multi-technique approach is essential for the unambiguous structural elucidation of a synthesized compound. Each analytical method provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of protons. | Excellent for determining the overall structure and identifying functional groups containing hydrogen. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR by providing a carbon skeleton framework. | Less sensitive than ¹H NMR; may require longer acquisition times. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and effective for confirming the presence of key functional groups like carbonyls and esters. | Does not provide detailed information about the overall molecular structure. |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | Confirms the molecular formula and can offer structural clues through fragmentation analysis. | Isomeric compounds may have identical molecular weights. |
Experimental Protocols and Data Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of each proton, allowing for the precise mapping of the molecule's structure. For N-(2-acetoxyethyl)phthalimide, ¹H NMR is used to confirm the presence and connectivity of the phthalimide ring protons, the two methylene groups of the ethyl chain, and the methyl protons of the acetate group.
Experimental Protocol:
-
Dissolve a small sample (5-10 mg) of the synthesized N-(2-acetoxyethyl)phthalimide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the peaks to the corresponding protons in the molecule.
Expected ¹H NMR Data for N-(2-acetoxyethyl)phthalimide:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phthalimide Aromatic Protons | ~7.7-7.9 | Multiplet | 4H |
| -N-CH₂ -CH₂-O- | ~4.0 | Triplet | 2H |
| -N-CH₂-CH₂ -O- | ~4.4 | Triplet | 2H |
| -O-CO-CH₃ | ~2.1 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The aromatic protons of the phthalimide group typically appear as a complex multiplet in the downfield region.[10][11][12]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Rationale: ¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for confirmation of the carbon skeleton and the presence of key functional groups such as carbonyls.
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg) of N-(2-acetoxyethyl)phthalimide in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.
-
Process the data to obtain the final spectrum.
-
Analyze the chemical shifts to assign each peak to a specific carbon atom.
Expected ¹³C NMR Data for N-(2-acetoxyethyl)phthalimide:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phthalimide Carbonyl Carbons (C=O) | ~168 |
| Acetate Carbonyl Carbon (C=O) | ~170 |
| Phthalimide Aromatic Carbons (quaternary) | ~132 |
| Phthalimide Aromatic Carbons (CH) | ~123, ~134 |
| -N-C H₂-CH₂-O- | ~38 |
| -N-CH₂-C H₂-O- | ~62 |
| -O-CO-C H₃ | ~21 |
Note: Chemical shifts are approximate. The carbonyl carbons of the phthalimide and acetate groups are characteristically found in the downfield region of the spectrum.[13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For N-(2-acetoxyethyl)phthalimide, FT-IR is crucial for confirming the presence of the imide and ester carbonyl groups, which are key structural features.
Experimental Protocol:
-
Prepare the sample, typically as a KBr pellet or a thin film on a salt plate.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FT-IR Data for N-(2-acetoxyethyl)phthalimide:
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| Imide C=O stretch (asymmetric) | ~1770 | Strong |
| Imide C=O stretch (symmetric) | ~1715 | Strong |
| Ester C=O stretch | ~1740 | Strong |
| C-N stretch | ~1390 | Medium |
| C-O stretch (ester) | ~1230 | Strong |
| Aromatic C-H stretch | ~3050 | Medium |
| Aliphatic C-H stretch | ~2950 | Medium |
The presence of strong absorption bands for both the imide and ester carbonyls is a key indicator of a successful synthesis.[16][17][18]
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the proposed structure.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the major fragment ions to gain insights into the molecule's structure.
Expected Mass Spectrometry Data for N-(2-acetoxyethyl)phthalimide:
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
Expected Molecular Ion Peak (m/z): 233 (as [M]⁺) or 234 (as [M+H]⁺)
-
Key Fragment Ions (m/z):
-
174: Loss of the acetoxy group (-OCOCH₃)
-
160: Phthalimide radical cation
-
148: Phthalic anhydride fragment
-
130
-
104: Phthaloyl fragment
-
76: Benzene fragment
-
The fragmentation pattern can be complex, but key losses, such as that of the acetoxy group, provide strong evidence for the proposed structure.[19][20][21]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of synthesized N-(2-acetoxyethyl)phthalimide.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural validation of N-(2-acetoxyethyl)phthalimide.
Conclusion
The structural validation of synthesized N-(2-acetoxyethyl)phthalimide is a critical process that relies on the synergistic application of multiple analytical techniques. While each method provides valuable information, it is the convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that provides the irrefutable evidence required for structural confirmation. This guide has outlined the rationale, experimental protocols, and expected data for each technique, offering a comprehensive framework for researchers to confidently validate the structure of this important synthetic intermediate. By adhering to this multi-faceted analytical approach, scientists can ensure the quality and reliability of their research and development endeavors.
References
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Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Gabriel synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. [Image]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
LookChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phthalimide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Methoxyethyl)phthalimide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]
- Google Patents. (n.d.). CN113372256A - Synthesis method of N-phthalimidoacetic acid.
-
eScholarship.org. (n.d.). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Shodhganga. (n.d.). chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Retrieved from [Link]
-
MassBank. (2008, October 21). phthalimide. Retrieved from [Link]
-
ResearchGate. (2015, June 3). Anyone familiar with phthalimide 1H NMR, H-H J couplings? Retrieved from [Link]
-
UM Research Repository. (2019, January 31). N-(2-methoxyethyl)phthalimide. Retrieved from [Link]
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Performance of 2-Phthalimidoethyl acetate in solid-phase vs. solution-phase synthesis
An In-Depth Guide to the Performance of 2-Phthalimidoethyl Acetate and its Derivatives in Solid-Phase vs. Solution-Phase Synthesis
In the landscape of chemical synthesis, particularly in the fields of medicinal chemistry and materials science, the choice between a solid-phase and a solution-phase approach is a critical decision that dictates workflow efficiency, scalability, and the purity of the final product. This guide provides a comprehensive comparison of these two methodologies through the lens of a versatile building block: this compound and its derivatives. By using this phthalimide-protected amine, we will explore the fundamental advantages and limitations of each synthetic strategy, supported by established chemical principles and illustrative experimental protocols.
Introduction: The Role of Phthalimido-Protected Building Blocks
This compound serves as a stable precursor to 2-aminoethyl acetate, a valuable component in the synthesis of more complex molecules. The phthalimide group is a robust and widely used protecting group for primary amines. Its function is to mask the highly reactive amine, preventing unwanted side reactions while other parts of the molecule are being modified.[1][2] This protection is particularly crucial in multi-step syntheses, such as peptide synthesis or the construction of peptidomimetics, where precise control over reactive sites is paramount.[1][2][3]
The core debate for chemists is not whether to protect the amine, but rather how to handle the protected intermediate during a synthetic sequence. This is where the divergence between solid-phase and solution-phase synthesis becomes a pivotal consideration.
Core Principles: A Tale of Two Phases
Solution-Phase Synthesis (SPS) , also known as liquid-phase synthesis, is the classical approach where all reactants, reagents, and catalysts are dissolved in a suitable solvent.[4][5] Reactions proceed in a homogeneous medium, and the product of each step must be isolated and purified—often through laborious techniques like crystallization, distillation, or column chromatography—before proceeding to the next.[4][6]
Solid-Phase Synthesis (SPPS) , a revolutionary technique developed by R. Bruce Merrifield, involves anchoring the initial molecule to an insoluble polymer resin.[6][7] Subsequent reactions are carried out by adding reagents in solution to the resin-bound substrate. The key advantage lies in purification: excess reagents and byproducts are simply washed away by filtration, dramatically simplifying the workflow.[8][9] The final product is then cleaved from the resin in the last step.
Head-to-Head Performance Comparison
The choice between solid-phase and solution-phase synthesis for a molecule like this compound (or its hydrolyzed form, N-(2-hydroxyethyl)phthalimide, for attachment to a resin) depends on the specific goals of the project. A direct comparison of key performance metrics reveals the distinct strengths of each method.
| Performance Metric | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SPS) | Causality and Rationale |
| Purification & Handling | Superior . Purification involves simple washing and filtration of the resin beads.[7][9] This eliminates the need for intermediate chromatographic purification. | Complex & Labor-Intensive . Requires purification (e.g., chromatography, crystallization) after each step to remove byproducts and excess reagents, leading to potential product loss.[4][6] | SPPS physically separates the growing molecule from the solution, making purification a mechanical rather than chemical challenge. |
| Speed & Throughput | High . The streamlined washing process and potential for automation make SPPS significantly faster for multi-step syntheses.[5][7] Ideal for creating libraries of compounds. | Low . Each purification step is time-consuming, creating a bottleneck that slows down the overall process, especially for long sequences.[5][6] | The cyclical, one-pot nature of automated SPPS minimizes manual intervention and downtime between steps.[8] |
| Reagent Usage & Yield | Excess reagents are used to drive reactions to completion, ensuring high coupling efficiency.[8][9] Overall yield can be lower for very long sequences due to cumulative inefficiencies. | Stoichiometric amounts of reagents are preferred to simplify purification, which can lead to incomplete reactions and lower step-wise yields. | In SPPS, the cost of using excess reagents is offset by the ease of their removal. In SPS, using excess reagents complicates purification, forcing a compromise. |
| Scalability | Typically suited for small to medium scales (mg to g).[5] Large-scale synthesis can be limited by resin capacity, cost, and solvent volume. | Superior for Large Scale . More economical for industrial-scale production (kg) of simpler molecules where purification methods are well-established.[6][9] | SPS avoids the high cost of large quantities of solid support resin and allows for more traditional, scalable chemical engineering processes. |
| Reaction Monitoring | Difficult . Direct analysis of the resin-bound intermediate is challenging. Progress is often assessed after cleaving a small sample from the resin. | Straightforward . The reaction mixture can be directly sampled and analyzed by standard techniques like TLC, LC-MS, and NMR. | The homogeneous nature of SPS allows for real-time, direct monitoring of the reaction's progress. |
| Flexibility & Limitations | Less efficient for very long or complex sequences where aggregation on the resin can occur.[6][10] Some reaction conditions may be incompatible with the resin or linker. | Offers greater flexibility in reaction conditions (e.g., high temperatures, unusual solvents) that might degrade a solid support.[9] Suitable for complex structures that may aggregate on a solid support.[11] | The solid support in SPPS imposes physical and chemical constraints that are absent in solution-phase chemistry. |
Experimental Workflows & Methodologies
To illustrate the practical differences, let's consider a common synthetic step: coupling a carboxylic acid (R-COOH) to the amine derived from our phthalimido-protected building block.
Workflow Visualization
The following diagrams illustrate the fundamental procedural differences between the two approaches.
Caption: Solid-Phase Synthesis (SPPS) Workflow.
Caption: Solution-Phase Synthesis (SPS) Workflow.
Protocol 1: Illustrative Solid-Phase Amide Coupling
This protocol outlines the coupling of a generic carboxylic acid to an amine-functionalized resin derived from a phthalimido-protected precursor.
Objective: To form an amide bond on a solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
N-(2-Hydroxyethyl)phthalimide (derived from this compound)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% v/v in DMF)
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Methodology:
-
Resin Swelling & Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Dissolve N-(2-Hydroxyethyl)phthalimide (2 equiv.) and DIPEA (4 equiv.) in anhydrous DCM. Add this solution to the swollen resin and agitate for 2-4 hours.
-
Causality: The 2-chlorotrityl resin is highly acid-labile and reacts with the hydroxyl group under basic conditions to form an ether linkage, anchoring the building block.[12][13] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.
-
Quench the reaction with methanol (1 mL) and wash the resin sequentially with DCM, DMF, and DCM.
-
-
Phthalimide Deprotection:
-
Treat the resin with hydrazine hydrate (10 equiv.) in ethanol or a NaBH₄/2-propanol followed by acetic acid protocol.[14][15] Agitate for 3-12 hours.
-
Causality: Hydrazine cleaves the phthalimide group to release the free primary amine and a phthalhydrazide byproduct.[16] The NaBH₄ method offers a milder, near-neutral alternative to avoid racemization in sensitive substrates.[14]
-
Wash the resin thoroughly with DMF and DCM to remove the deprotection reagents and byproducts.
-
-
Amide Coupling:
-
Swell the deprotected resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid (R-COOH, 4 equiv.) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in DMF for 5-10 minutes.
-
Add the activated acid solution to the resin and agitate for 1-2 hours.
-
Causality: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which rapidly reacts with the resin-bound amine.[17] A large excess of reagents is used to drive the reaction to completion, which is feasible due to the ease of removal by washing.[8][9]
-
-
Final Cleavage and Isolation:
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 1-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and purify by preparative HPLC.
-
Protocol 2: Illustrative Solution-Phase Amide Coupling
This protocol outlines the same amide bond formation in a traditional solution-phase setting.
Objective: To form an amide bond in solution.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or similar base
-
Dichloromethane (DCM)
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl acetate, Hexanes
-
Silica gel for chromatography
Methodology:
-
Acetate Deprotection (Saponification):
-
Dissolve this compound (1.0 equiv.) in a mixture of THF/water.
-
Add LiOH (1.1 equiv.) and stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Acidify the mixture with dilute HCl and extract the product, N-(2-hydroxyethyl)phthalimide, with ethyl acetate. Dry the organic layer and concentrate under vacuum.
-
Causality: The ester is hydrolyzed under basic conditions to yield the primary alcohol required for subsequent reactions. This step requires a full workup and purification.
-
-
Phthalimide Deprotection:
-
Dissolve the purified N-(2-hydroxyethyl)phthalimide (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.2 equiv.) and reflux the mixture for 2-4 hours.
-
Cool the reaction, filter off the precipitated phthalhydrazide, and concentrate the filtrate.
-
Causality: As in the solid-phase example, hydrazine cleaves the protecting group. However, the byproduct must now be carefully separated by filtration or extraction.[16] The crude 2-aminoethanol must be purified before the next step.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (R-COOH, 1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
Add DCC (1.1 equiv.) and stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the purified 2-aminoethanol (1.0 equiv.) and stir at room temperature overnight.
-
Causality: DCC is a classic coupling reagent that activates the carboxylic acid.[17] HOBt is added to suppress side reactions and minimize racemization.[17] Near-stoichiometric amounts are used to avoid a difficult purification. The byproduct, dicyclohexylurea (DCU), precipitates and must be filtered off.
-
-
Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Strategic Recommendations
The performance of syntheses involving this compound and its derivatives is profoundly influenced by the choice between solid-phase and solution-phase methodologies.
Choose Solid-Phase Synthesis (SPPS) when:
-
Speed is critical: For multi-step syntheses, the elimination of intermediate purification provides a significant time advantage.[18]
-
High throughput is required: SPPS is highly amenable to automation and is the method of choice for generating libraries of related compounds for screening.[6][7]
-
The target molecule is a linear peptide or oligomer of moderate length (up to ~50 residues). [6][8]
Choose Solution-Phase Synthesis (SPS) when:
-
Large-scale production is the goal: For manufacturing kilograms of a specific, often shorter, molecule, SPS is generally more cost-effective and scalable.[6][9]
-
The synthesis involves complex scaffolds or unusual reaction conditions that are incompatible with standard resins and linkers.[9][11]
-
Detailed reaction monitoring and characterization of intermediates are necessary for process optimization.
Ultimately, the phthalimide protecting group is compatible with both approaches. The decision rests on a careful evaluation of the project's specific requirements for scale, speed, purity, and synthetic complexity.
References
-
Anaspec. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
-
Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]
-
Wikipedia. Phthalimide. [Link]
-
Watson International. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? [Link]
-
Holloway, J. O., Wetzel, K. S., & Meier, M. A. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(31), 4346-4355. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Semantic Scholar. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. [Link]
-
Holloway, J. O., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry. [Link]
-
Nordsci. Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. [Link]
-
Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]
-
ResearchGate. Scope and limitations of the solution and solid phase synthesis of homoallylic amines via N-acyliminium ion reactions. [Link]
-
NIH National Center for Biotechnology Information. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. [Link]
-
NIH National Center for Biotechnology Information. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ResearchGate. Synthetic routes into Phthalimide and Succinimide protection schemes... [Link]
-
NIH National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? [Link]
-
ResearchGate. Deprotection aaa aaa aaa aaa aaa. [Link]
-
ResearchGate. chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. [Link]
-
ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? [Link]
-
ResearchGate. Deprotection aaa aaa aaa aaa aaa. [Link]
-
ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
JACS Directory. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis... [Link]
Sources
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- 2. Phthalimides [organic-chemistry.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. gencefebio.com [gencefebio.com]
- 7. jpt.com [jpt.com]
- 8. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [us.proteogenix.science]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.uci.edu [chem.uci.edu]
- 14. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. nordscipeptides.com [nordscipeptides.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phthalimidoethyl Acetate
Navigating the lifecycle of chemical reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, handling chemical waste is a critical responsibility that safeguards both personal safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phthalimidoethyl acetate, grounded in established safety standards and best practices. Our approach moves beyond a simple checklist, delving into the rationale behind each procedure to empower you with the knowledge for safe and effective laboratory management.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely properties from its constituent parts—a phthalimide group and an acetate ester.
-
Phthalimide Moiety : The phthalimide group itself is a relatively stable aromatic imide. According to the Safety Data Sheet for Phthalimide, it is not classified as a hazardous substance.[1] However, it is crucial to consider the reactivity of the entire molecule.
-
Acetate Ester Group : Acetate esters, such as ethyl acetate, are often flammable and can cause eye irritation or dizziness.[2][3][4] Vapors can also form explosive mixtures with air.[3][5]
Therefore, this compound should be handled as a potentially hazardous chemical. The primary principle of chemical waste management is to treat any substance with unknown toxicity or physical hazards as hazardous.[6][7] This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that laboratory workers are informed about and protected from chemical hazards.[8][9][10]
Part 2: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure during handling and disposal.[11][12] The selection of PPE should be based on a risk assessment of the potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against potential splashes of the chemical or solvents, which could cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. It is recommended to consult the glove manufacturer's compatibility chart for specific chemicals. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | If generating aerosols or handling large quantities, a risk assessment may indicate the need for respiratory protection. |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that complies with institutional policies and regulations set forth by agencies like the Environmental Protection Agency (EPA).[13][14]
Step 1: Waste Identification and Segregation
Proper segregation is fundamental to safe chemical waste disposal.[6] Mixing incompatible chemicals can lead to dangerous reactions.
-
Identify : All waste streams containing this compound must be identified. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, gloves, weighing boats).
-
-
Segregate : Collect this compound waste separately from other chemical waste streams. It should be categorized as a non-halogenated organic solid or liquid waste, depending on its form. Do not mix it with strong oxidizing agents, acids, or bases.
Step 2: Containment
Proper containment is crucial to prevent leaks and spills.[15]
-
Use a Compatible Container : The waste container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Ensure Good Condition : The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[16]
-
Keep Closed : The waste container must remain closed at all times, except when actively adding waste.[13][16] This minimizes the release of potentially harmful vapors.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[9][16]
-
"Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."
-
Full Chemical Name : List the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
List all Constituents : If it is a mixed waste (e.g., in a solvent), list all components and their approximate percentages.
-
Hazard Information : Indicate the potential hazards (e.g., "Flammable," "Irritant").
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the lab.[17] The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin to contain any potential leaks.
-
Monitor Fill Level : Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 5: Arranging for Final Disposal
-
Institutional Procedures : Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.[17]
-
Licensed Disposal Facility : Your EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with EPA and Department of Transportation (DOT) regulations.[6][18]
Part 4: Spill Management
In the event of a spill, a prompt and appropriate response is critical.[12]
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE : Before cleaning up a small spill, don the appropriate PPE as outlined in Part 2.
-
Containment : Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Collection : Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard . Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]
-
Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Safety Data Sheet - Ethyl Acetate . Laxmi Organics Industries Ltd. [Link]
-
Hazardous Waste . Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . Environmental Protection Agency (EPA). [Link]
-
How Does The EPA Define Hazardous Waste? . CountyOffice.org. [Link]
-
Safety Data Sheet: Phthalimide . Carl ROTH. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Chemical Waste Management Guide . The University of Texas at Austin. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
